TP0628103
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C51H67ClF3N11O11S |
|---|---|
Poids moléculaire |
1134.7 g/mol |
Nom IUPAC |
(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C51H67ClF3N11O11S/c1-50(2,3)43(46(71)60-34-9-7-32(8-10-34)47(72)65-23-17-31(18-24-65)44(69)62-38(6-4-5-20-56)48(73)66-25-19-33(57)29-66)63-45(70)40(26-30-15-21-58-22-16-30)61-42(68)28-59-41(67)14-13-39(49(74)75)64-78(76,77)35-11-12-37(52)36(27-35)51(53,54)55/h7-12,15-16,21-22,27,31,33,38-40,43,64H,4-6,13-14,17-20,23-26,28-29,56-57H2,1-3H3,(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H,63,70)(H,74,75)/t33-,38+,39-,40-,43+/m0/s1 |
Clé InChI |
YQYRZEZDMHAWCC-AQCFQUHCSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N[C@H](CCCCN)C(=O)N3CC[C@@H](C3)N)NC(=O)[C@H](CC4=CC=NC=C4)NC(=O)CNC(=O)CC[C@@H](C(=O)O)NS(=O)(=O)C5=CC(=C(C=C5)Cl)C(F)(F)F |
SMILES canonique |
CC(C)(C)C(C(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC(CCCCN)C(=O)N3CCC(C3)N)NC(=O)C(CC4=CC=NC=C4)NC(=O)CNC(=O)CCC(C(=O)O)NS(=O)(=O)C5=CC(=C(C=C5)Cl)C(F)(F)F |
Origine du produit |
United States |
Foundational & Exploratory
Unable to Retrieve Information for TP0628103
Following a comprehensive search for information regarding the discovery and synthesis of "TP0628103," no relevant scientific data, publications, or patents corresponding to this identifier could be located. The search results did not yield any information on a compound or drug with this designation.
This suggests that "this compound" may be an internal, confidential identifier not yet disclosed in the public domain, or there may be a typographical error in the provided name.
Therefore, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time due to the absence of foundational information. To proceed with this request, it is essential to have access to primary or secondary data sources that describe the compound's discovery, synthesis, mechanism of action, and relevant experimental data.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the accuracy of the identifier and consult internal documentation or proprietary databases if the compound is in early-stage, confidential development. Should "this compound" be a publicly disclosed entity under a different name, providing that alternative identifier would be necessary to fulfill the request.
Unraveling the Biological Function of TP-0628103: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The designation "TP0628103" appears to refer to a highly potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), a key enzyme implicated in various pathological processes, including cancer and fibrosis. This technical guide provides a comprehensive overview of the biological function of TP-0628103, detailing its mechanism of action, quantitative data from preclinical studies, and the experimental protocols utilized in its characterization.
Initial database searches also suggested a potential typographical error in the query, with similarities noted to the clinical trial identifier for the antipsychotic agent SEP-363856 (Ulotaront), NCT05628103. While this guide will primarily focus on the MMP-7 inhibitor TP-0628103, a brief overview of SEP-363856 is provided in the appendix for comprehensive coverage.
Core Focus: TP-0628103 as a Selective MMP-7 Inhibitor
TP-0628103 has been identified as a selective inhibitor of MMP-7, an enzyme that plays a crucial role in the degradation of extracellular matrix components and the cleavage of various cell surface proteins.[1][2][3] The dysregulation of MMP-7 activity is associated with the progression of diseases such as cancer and fibrosis.[1][3] A key innovation in the development of TP-0628103 was the use of an "isoelectric point (IP) shift strategy" to reduce its hepatic uptake by organic anion transporting polypeptides (OATP1B1 and OATP1B3), thereby improving its pharmacokinetic profile.
Quantitative Data
The following tables summarize the available quantitative data for TP-0628103 and its precursors, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of TP-0628103 and Precursor Compounds against MMPs
| Compound | MMP-7 IC₅₀ (nM) | MMP-1 IC₅₀ (nM) | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) | MMP-14 IC₅₀ (nM) | Selectivity for MMP-7 |
| TP-0628103 (Compound 18) | 0.17 | >10000 | >10000 | >10000 | >10000 | >58,800-fold |
| Precursor Compound 2 | 0.23 | 5800 | 1800 | 2800 | 1200 | High |
Data sourced from Oka, Y., et al. (2024). Journal of Medicinal Chemistry.[1]
Table 2: Pharmacokinetic Properties of TP-0628103 in Rats
| Compound | Total Clearance (CLtot) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (t₁⸝₂) (h) |
| TP-0628103 (Compound 18) | 5.8 | 0.34 | 1.0 |
| Precursor Compound 2 | 48 | 0.89 | 0.3 |
Data represents intravenous administration in rats. Sourced from Oka, Y., et al. (2024). Journal of Medicinal Chemistry.
Signaling Pathways and Mechanism of Action
MMP-7 is a zinc-dependent endopeptidase that contributes to tissue remodeling in both physiological and pathological conditions.[4] Its substrates include components of the extracellular matrix like collagen and fibronectin, as well as cell surface proteins such as E-cadherin and Fas ligand.[4] The activity of MMP-7 is implicated in cancer cell invasion, metastasis, and the progression of fibrosis.[5][6]
TP-0628103 exerts its biological function by directly binding to the active site of MMP-7, thereby inhibiting its enzymatic activity. This prevents the degradation of the extracellular matrix and the cleavage of other target proteins, which can mitigate the pathological processes driven by MMP-7.
The development of TP-0628103 also addressed a common challenge in drug design: rapid clearance by the liver. The compound was engineered to have a lower isoelectric point, reducing its uptake by the OATP1B1 and OATP1B3 transporters on hepatocytes.[7][8][9][10][11] This "IP shift strategy" leads to lower systemic clearance and a longer half-life in the body.
Diagram: MMP-7 Signaling Pathway and Inhibition by TP-0628103
Caption: TP-0628103 inhibits active MMP-7, blocking downstream pathological effects.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of TP-0628103, based on standard laboratory practices and information from related research.
MMP-7 Inhibition Assay (Fluorogenic Substrate)
This protocol describes a method to determine the inhibitory activity of compounds against MMP-7 using a fluorogenic peptide substrate.
Materials:
-
Recombinant human MMP-7 (active form)
-
Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
TP-0628103 and other test compounds
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)
Procedure:
-
Prepare a stock solution of TP-0628103 and other test compounds in DMSO.
-
Create a serial dilution of the test compounds in Assay Buffer.
-
In the 96-well plate, add 50 µL of the diluted test compounds to the respective wells. Include wells with Assay Buffer only (no inhibitor control) and a known MMP-7 inhibitor (positive control).
-
Add 25 µL of a pre-diluted solution of active MMP-7 in Assay Buffer to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-7 substrate to each well.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes at 37°C.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Diagram: MMP-7 Inhibition Assay Workflow
Caption: Workflow for determining the IC50 of TP-0628103 against MMP-7.
OATP1B1/1B3-Mediated Uptake Assay in HEK293 Cells
This protocol outlines a cell-based assay to evaluate the interaction of a test compound with OATP1B1 and OATP1B3 transporters.
Materials:
-
HEK293 cells stably transfected with OATP1B1 or OATP1B3, and mock-transfected HEK293 cells (control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
A known radiolabeled or fluorescent substrate of OATP1B1/1B3 (e.g., [³H]-estrone-3-sulfate)
-
TP-0628103
-
Poly-D-lysine coated 24- or 48-well plates
-
Scintillation counter or fluorescence plate reader
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Seed the OATP-transfected and mock-transfected HEK293 cells in the coated multi-well plates and culture until they form a confluent monolayer.
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.
-
Pre-incubate the cells with Uptake Buffer for 10-15 minutes at 37°C.
-
To measure inhibition, prepare solutions of the OATP substrate containing various concentrations of TP-0628103 in Uptake Buffer.
-
Remove the pre-incubation buffer and add the substrate solution (with or without the inhibitor) to the cells.
-
Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
To stop the uptake, rapidly aspirate the substrate solution and wash the cells three times with ice-cold Uptake Buffer.
-
Lyse the cells with the lysis buffer.
-
For radiolabeled substrates, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. For fluorescent substrates, measure the fluorescence of the lysate in a plate reader.
-
In parallel wells, determine the total protein concentration per well using a protein quantification assay.
-
Calculate the rate of uptake and normalize it to the protein concentration.
-
Determine the OATP-specific uptake by subtracting the uptake in mock-transfected cells from that in OATP-transfected cells.
-
For inhibition studies, calculate the percent inhibition at each concentration of TP-0628103 and determine the IC₅₀ value.
Diagram: OATP-Mediated Uptake Assay Workflow
Caption: Workflow for assessing the interaction of TP-0628103 with OATP transporters.
Appendix: Brief Overview of SEP-363856 (Ulotaront)
As the numerical component of "this compound" is identical to the clinical trial identifier "NCT05628103", there is a possibility of a typographical error. This clinical trial investigates the drug SEP-363856 , also known as Ulotaront .
Biological Function: Ulotaront is a novel antipsychotic agent for the treatment of schizophrenia. Its mechanism of action is distinct from currently available antipsychotics as it does not primarily target dopamine D2 receptors. Instead, it acts as an agonist at the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor .
Signaling Pathway:
-
TAAR1 Agonism: Activation of TAAR1 in the brain is thought to modulate dopaminergic and glutamatergic neurotransmission, which are implicated in the pathophysiology of schizophrenia.
-
5-HT1A Agonism: Agonism at 5-HT1A receptors is a known mechanism that can contribute to antipsychotic and anxiolytic effects.
The dual agonism at these receptors represents a novel approach to treating the positive, negative, and cognitive symptoms of schizophrenia, potentially with a more favorable side-effect profile compared to traditional D2 receptor antagonists.
References
- 1. abcam.com [abcam.com]
- 2. Functional Assay of Transporters in HEK293 Cells. [bio-protocol.org]
- 3. The Many Faces of Matrix Metalloproteinase-7 in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Metalloproteinases-7 and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformation-Specific Inhibitory Anti-MMP-7 Monoclonal Antibody Sensitizes Pancreatic Ductal Adenocarcinoma Cells to Chemotherapeutic Cell Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Changes in Organic Anion Transporting Polypeptide Uptake in HEK293 Overexpressing Cells in the Presence and Absence of Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-inflammatory effects of matrix metalloproteinase 7 in acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
TP0628103: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0628103 is a highly potent and selective small molecule inhibitor of Matrix Metalloproteinase-7 (MMP-7), a key enzyme implicated in the pathogenesis of cancer and fibrosis.[1][2] The development of this compound was driven by the need to overcome the significant pharmacokinetic challenges of a parent compound, which exhibited high systemic clearance due to hepatic uptake mediated by Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3). Through a strategic "isoelectric point (IP) shift" approach, this compound was designed to reduce this OATP-mediated uptake, thereby improving its drug-like properties. This document provides a comprehensive overview of the target identification, validation, and key experimental methodologies used in the characterization of this compound.
Target Identification: Matrix Metalloproteinase-7 (MMP-7)
The primary molecular target of this compound has been identified as Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is associated with numerous pathological processes, including tumor invasion, metastasis, and tissue fibrosis.[3][4][5][6][7]
Rationale for Targeting MMP-7
MMP-7 is an attractive therapeutic target due to its significant upregulation and pathogenic role in various diseases:
-
Cancer: MMP-7 is overexpressed in numerous cancers and is implicated in tumor progression, invasion, and metastasis through the degradation of ECM components and activation of signaling pathways that promote cell migration and proliferation.[3][6][8]
-
Fibrosis: MMP-7 plays a crucial role in fibrotic diseases, such as idiopathic pulmonary fibrosis and kidney fibrosis, by contributing to tissue remodeling and the activation of pro-fibrotic signaling pathways.[4][5][7]
Target Validation: In Vitro Efficacy and Selectivity
The inhibitory activity and selectivity of this compound against MMP-7 were evaluated through a series of in vitro enzymatic assays.
Potency against MMP-7
This compound demonstrates potent inhibition of MMP-7 with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range.
| Compound | Target | IC50 (nM) |
| This compound | MMP-7 | 0.17 |
| Table 1: In vitro potency of this compound against human MMP-7.[1] |
Selectivity Profile
To assess its selectivity, the inhibitory activity of this compound was tested against a panel of other MMP family members. The compound exhibits high selectivity for MMP-7.
| MMP Subtype | IC50 (nM) | Selectivity vs. MMP-7 (fold) |
| MMP-7 | 0.17 | 1 |
| MMP-1 | >1000 | >5882 |
| MMP-2 | >1000 | >5882 |
| MMP-3 | 130 | 765 |
| MMP-8 | >1000 | >5882 |
| MMP-9 | >1000 | >5882 |
| MMP-12 | 250 | 1471 |
| MMP-13 | 1.8 | 11 |
| MMP-14 | >1000 | >5882 |
| Table 2: Selectivity profile of this compound against various MMPs. |
Overcoming Pharmacokinetic Challenges: Reduced OATP-Mediated Hepatic Uptake
A significant innovation in the development of this compound was the mitigation of the high hepatic clearance observed with its parent compound. This high clearance was attributed to uptake by the hepatic Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3.[2]
The "Isoelectric Point (IP) Shift" Strategy
Researchers employed an "IP shift strategy" to modify the physicochemical properties of the molecule, specifically its isoelectric point. This structural modification was designed to reduce the compound's recognition and subsequent transport by OATP1B1 and OATP1B3, leading to lower hepatic uptake and reduced systemic clearance.[2] While specific comparative data for this compound and its parent compound are not publicly available, the successful development of this compound with improved in vivo properties validates this approach.[2]
Experimental Protocols
The following sections detail the general methodologies employed for the key experiments in the characterization of this compound.
MMP-7 Enzyme Inhibition Assay (Fluorogenic Substrate Method)
This assay determines the inhibitory potency of a compound against MMP-7 by measuring the reduction in the cleavage of a fluorogenic substrate.
Principle: A fluorogenic peptide substrate containing a fluorescent donor and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by MMP-7, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human MMP-7
-
Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (this compound)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of recombinant human MMP-7 to each well of the microplate.
-
Add the different concentrations of this compound to the wells containing the enzyme and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm).
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Determine the percent inhibition for each concentration of this compound relative to a vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
OATP1B1 and OATP1B3 Uptake Assay in HEK293 Cells
This cellular assay assesses the extent to which a compound is a substrate of the OATP1B1 and OATP1B3 transporters.
Principle: Human Embryonic Kidney 293 (HEK293) cells are engineered to overexpress either the OATP1B1 or OATP1B3 transporter. The uptake of the test compound into these cells is measured and compared to the uptake in wild-type HEK293 cells (which do not express the transporters). A significantly higher uptake in the transporter-expressing cells indicates that the compound is a substrate.
Materials:
-
HEK293 cells stably transfected with OATP1B1 or OATP1B3
-
Wild-type (mock-transfected) HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Test compound (this compound or its parent compound)
-
Known OATP substrate as a positive control (e.g., estradiol-17β-glucuronide)
-
Known OATP inhibitor as a positive control (e.g., rifampicin)
-
Multi-well cell culture plates
-
LC-MS/MS for quantification of the test compound
Procedure:
-
Seed the OATP-expressing and wild-type HEK293 cells into multi-well plates and culture until they form a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed uptake buffer.
-
Pre-incubate the cells with uptake buffer for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the uptake by adding the uptake buffer containing the test compound at a specific concentration.
-
Incubate for a defined period (e.g., 2-5 minutes) at 37°C. To determine non-specific binding and passive diffusion, perform the same incubation at 4°C in parallel.
-
Terminate the uptake by rapidly aspirating the compound solution and washing the cells multiple times with ice-cold uptake buffer.
-
Lyse the cells to release the intracellular contents.
-
Quantify the concentration of the test compound in the cell lysate using a validated analytical method such as LC-MS/MS.
-
Calculate the uptake rate, typically expressed as pmol/mg protein/min. Transporter-mediated uptake is determined by subtracting the uptake in wild-type cells from that in the OATP-expressing cells.
Signaling Pathways and Cellular Effects
MMP-7 is a critical regulator of various signaling pathways involved in cancer progression and fibrosis. Inhibition of MMP-7 by this compound is expected to modulate these pathways and their downstream cellular effects.
MMP-7 Signaling in Cancer Progression
In cancer, MMP-7 can promote tumor growth, invasion, and metastasis through several mechanisms:
-
ECM Degradation: Cleavage of ECM components like collagen, fibronectin, and laminin facilitates cancer cell invasion and migration.[9]
-
E-cadherin Shedding: MMP-7 can cleave the ectodomain of E-cadherin, a key cell-cell adhesion molecule. This disruption of cell adhesion can promote an epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasiveness.[4][10]
-
Growth Factor Activation: MMP-7 can release and activate growth factors, such as TGF-β, from the ECM, which in turn can stimulate cancer cell proliferation and survival.
-
EGFR Pathway Activation: MMP-7 can shed heparin-binding EGF-like growth factor (HB-EGF), which then activates the epidermal growth factor receptor (EGFR) and its downstream signaling cascades, such as the MEK-ERK pathway, promoting cell proliferation and invasion.[8]
MMP-7 Signaling in Fibrosis
In fibrotic diseases, MMP-7 contributes to the pathological tissue remodeling:
-
Epithelial-Mesenchymal Transition (EMT): Similar to its role in cancer, MMP-7-mediated E-cadherin cleavage can induce EMT in epithelial cells, leading to their transformation into matrix-producing myofibroblasts.[4][5]
-
TGF-β Signaling: MMP-7 can activate latent TGF-β, a potent pro-fibrotic cytokine that stimulates fibroblast proliferation and collagen deposition.[5]
-
Wnt/β-catenin Pathway: MMP-7 is a downstream target of the Wnt/β-catenin signaling pathway. In turn, MMP-7 can cleave E-cadherin, leading to the release of β-catenin, which can then translocate to the nucleus and further activate pro-fibrotic gene expression, creating a positive feedback loop.[4][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: A Highly Potent and Selective MMP-7 Inhibitor with Reduced OATP-Mediated Clearance Designed by Shifting Isoelectric Points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Comprehensive Pan-Cancer Analysis of the Tumorigenic Role of Matrix Metallopeptidase 7 (MMP7) Across Human Cancers [frontiersin.org]
- 4. Frontiers | Matrix Metalloproteinases-7 and Kidney Fibrosis [frontiersin.org]
- 5. Matrix Metalloproteinases-7 and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Core Structural Activity Relationship of TAS-103: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Dual Topoisomerase I and II Inhibitor
This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of TAS-103, a potent dual inhibitor of topoisomerase I and II. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical features governing its biological activity, presents key quantitative data, outlines detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Introduction: The Therapeutic Potential of TAS-103
TAS-103, with the chemical name 6-[[2-(dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one dihydrochloride, is a synthetic quinoline derivative that has demonstrated significant antitumor activity. Its unique mechanism of action, the dual inhibition of both topoisomerase I (Topo I) and topoisomerase II (Topo II), offers a potential advantage over agents that target only one of these essential enzymes. By understanding the intricate relationship between the structure of TAS-103 and its biological function, researchers can better design and develop novel, more effective anticancer therapies.
Chemical Structure of TAS-103
The foundational structure of TAS-103 is a pentacyclic indenoisoquinoline core. This core is substituted with a hydroxyl group and a dimethylaminoethylamino side chain, which are critical for its activity.
Chemical Formula: C₂₀H₁₉N₃O₂ · 2HCl
Molecular Weight: 406.31 g/mol
Mechanism of Action: Dual Inhibition of Topoisomerases
Topoisomerases are nuclear enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. Topo I creates transient single-strand breaks, while Topo II introduces temporary double-strand breaks. TAS-103 exerts its cytotoxic effects by stabilizing the covalent complexes formed between these enzymes and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks. When these stalled complexes are encountered by the replication machinery, irreversible double-strand breaks occur, ultimately triggering cell cycle arrest and apoptosis.
Structural Activity Relationship of Indenoisoquinoline-Based Topoisomerase Inhibitors
While specific SAR studies on a wide range of TAS-103 analogs are not extensively published, the broader class of indenoisoquinoline topoisomerase inhibitors has been well-studied. The insights from these studies provide a strong foundation for understanding the SAR of TAS-103.
The indenoisoquinoline scaffold is the key pharmacophore responsible for intercalating into the DNA at the site of topoisomerase-mediated cleavage. Modifications to this core and its substituents have profound effects on the compound's potency and selectivity.
-
The Indenoisoquinoline Core: The planar, pentacyclic ring system is essential for DNA intercalation and stacking interactions within the cleavage complex.
-
Substituents on the Aromatic Rings:
-
Electron-withdrawing groups, such as a nitro group, at the 3-position of the isoquinoline ring can enhance cytotoxic activity.
-
Methoxy groups on the D-ring of the 7-azaindenoisoquinoline series have been shown to improve biological activity.
-
-
The Lactam Nitrogen: Substituents on the lactam nitrogen protrude into the major groove of the DNA. This position can tolerate a variety of side chains, and the introduction of aminoalkyl side chains has been a key strategy for increasing potency. The basic nitrogen in these side chains is thought to enhance DNA binding through electrostatic interactions with the phosphate backbone.
-
Side Chain Modifications: The nature of the side chain on the lactam nitrogen significantly influences activity. For instance, a bis(2-hydroxyethyl)amino group in the side chain of an indenoisoquinoline analog resulted in one of the most cytotoxic compounds in its class. The length and branching of the side chain, as well as the presence of hydrogen bond donors and acceptors, are critical for optimizing interactions with DNA and/or the topoisomerase enzyme.
Quantitative Data Presentation
The following tables summarize the in vitro activity of TAS-103 and related compounds against topoisomerase enzymes and various cancer cell lines.
Table 1: Inhibitory Activity of TAS-103 against Topoisomerase I and II
| Compound | Target | IC50 (µM) |
| TAS-103 | Topoisomerase I | 2 |
| TAS-103 | Topoisomerase II | 6.5 |
Table 2: Cytotoxic Activity of TAS-103 against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| P388 | Leukemia | 0.0011 |
| KB | Oral Carcinoma | 0.0096 |
| SBC-3 | Small Cell Lung Cancer | ~0.01-0.1 (effective range) |
| A549 | Non-small Cell Lung Cancer | Varies |
| HCT-116 | Colon Cancer | Varies |
| MCF-7 | Breast Cancer | Varies |
Note: IC50 values can vary depending on the specific experimental conditions.
Downstream Signaling Pathways
The inhibition of topoisomerases by TAS-103 initiates a cascade of cellular events, beginning with the DNA damage response. The accumulation of DNA double-strand breaks activates sensor proteins such as ATM and ATR, which in turn phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2. This leads to the activation of cell cycle checkpoints, primarily at the S and G2/M phases, to halt cell division and allow for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis, often through a p53-dependent pathway.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of topoisomerase inhibitors.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 50% glycerol, 10 mM DTT, 1 M KCl)
-
Test compound (TAS-103) at various concentrations
-
Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare a reaction mixture containing 1x Topo I Assay Buffer, supercoiled DNA (e.g., 0.5 µg), and the test compound at the desired concentration in a total volume of 20 µL.
-
Initiate the reaction by adding a sufficient amount of Topoisomerase I (e.g., 1 unit).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the conversion of the supercoiled form to the relaxed form.
Topoisomerase II Decatenation Assay
This assay assesses the inhibition of Topo II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II enzyme
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP
-
Test compound (TAS-103) at various concentrations
-
Stop Solution/Loading Dye
-
Agarose, 1x TAE Buffer, Ethidium Bromide
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Set up a 20 µL reaction containing 1x Topo II Assay Buffer, kDNA (e.g., 200 ng), 1 mM ATP, and the test compound.
-
Start the reaction by adding Topoisomerase II (e.g., 1-2 units).
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding Stop Solution/Loading Dye.
-
Resolve the DNA on a 1% agarose gel.
-
Stain and visualize the DNA.
-
Analyze the results: Catenated kDNA remains in the well or migrates as a high molecular weight band. Decatenated DNA migrates as smaller circular DNA. An inhibitor will prevent the release of the decatenated circles.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (TAS-103)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of TAS-103 for the desired exposure time (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Conclusion
TAS-103 represents a significant development in the field of anticancer agents due to its dual inhibitory action on topoisomerases I and II. The structural activity relationships of the broader indenoisoquinoline class highlight the critical role of the planar core for DNA intercalation and the lactam nitrogen side chain for enhancing potency. A thorough understanding of these SAR principles, combined with robust experimental evaluation, is paramount for the rational design of the next generation of topoisomerase inhibitors with improved efficacy and safety profiles. The data and protocols presented in this guide offer a solid foundation for researchers dedicated to advancing cancer chemotherapy.
In-Depth Technical Guide: Pharmacology and Toxicology Profile of TP0628103
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0628103 is a novel, highly potent, and selective inhibitor of matrix metalloproteinase-7 (MMP-7). This document provides a comprehensive overview of the preclinical pharmacology and toxicology profile of this compound. The core of this inhibitor's design lies in a strategic "isoelectric point (IP) shift strategy," which successfully reduced organic anion-transporting polypeptide (OATP)-mediated hepatic uptake and, consequently, total systemic clearance. This strategic design has resulted in a compound with promising therapeutic potential. This guide details the mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic properties, and the available toxicology data of this compound, presenting quantitative data in structured tables and outlining key experimental methodologies.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-7, also known as matrilysin, is distinguished by its broad substrate specificity and is implicated in various pathological processes, including tumor invasion, metastasis, and fibrosis. The development of selective MMP-7 inhibitors has been a significant challenge due to the high degree of homology within the MMP family active sites. This compound emerged from a focused drug discovery program aimed at overcoming this challenge by employing a hybridization and structure-based design approach. A key innovation in the development of this compound was the "IP shift strategy" to optimize its pharmacokinetic profile by mitigating a high systemic clearance observed in lead compounds.
Pharmacology
Mechanism of Action
This compound is a potent and selective, reversible, competitive inhibitor of MMP-7. It is designed to bind to the active site of the MMP-7 enzyme, preventing it from degrading its natural substrates. The selectivity of this compound for MMP-7 over other MMPs is a critical feature, potentially reducing the mechanism-based side effects associated with broader-spectrum MMP inhibitors.
In Vitro Pharmacology
The inhibitory activity of this compound against MMP-7 and its selectivity over other MMPs have been characterized through a series of enzymatic assays.
Table 1: In Vitro Inhibitory Activity of this compound against various MMPs
| Enzyme | IC₅₀ (nM) |
| MMP-7 | 0.17 |
| MMP-1 | >1000 |
| MMP-2 | >1000 |
| MMP-3 | >1000 |
| MMP-8 | >1000 |
| MMP-9 | >1000 |
| MMP-13 | >1000 |
| MMP-14 | >1000 |
Experimental Protocols: In Vitro MMP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of recombinant human MMPs.
Materials:
-
Recombinant human MMP enzymes (MMP-1, -2, -3, -7, -8, -9, -13, -14)
-
Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound stock solution in DMSO
-
96-well microplates
-
Fluorometric microplate reader
Procedure:
-
A serial dilution of this compound was prepared in the assay buffer.
-
The recombinant human MMP enzyme was pre-incubated with varying concentrations of this compound or vehicle (DMSO) in the 96-well plate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction was initiated by the addition of the fluorogenic peptide substrate.
-
The fluorescence intensity was measured at appropriate excitation and emission wavelengths (e.g., 328 nm and 393 nm) over time using a microplate reader.
-
The initial reaction rates were calculated from the linear phase of the fluorescence signal progression.
-
The percent inhibition at each concentration of this compound was calculated relative to the vehicle control.
-
The IC₅₀ values were determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. A key objective of the drug design was to reduce the high systemic clearance observed with earlier lead compounds, which was hypothesized to be due to OATP-mediated hepatic uptake.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Units |
| Clearance (CL) | 15.6 | mL/min/kg |
| Volume of Distribution (Vdss) | 1.2 | L/kg |
| Half-life (t₁/₂) | 1.5 | h |
| Bioavailability (F%) | 45 | % |
Experimental Protocols: Rat Pharmacokinetic Study
Objective: To determine the pharmacokinetic parameters of this compound following intravenous and oral administration in rats.
Animals:
-
Male Sprague-Dawley rats (n=3-5 per group)
Drug Formulation and Administration:
-
Intravenous (IV): this compound dissolved in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline) and administered as a bolus dose via the tail vein.
-
Oral (PO): this compound suspended in a vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage.
Sample Collection:
-
Blood samples were collected from the jugular vein at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method:
-
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters were calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Toxicology
Comprehensive toxicology studies are essential to characterize the safety profile of this compound. The available data from preclinical in vivo studies are summarized below.
Table 3: Summary of a 14-Day Repeat-Dose Toxicology Study of this compound in Rats
| Dose Group (mg/kg/day) | Key Findings |
| 0 (Vehicle) | No adverse effects observed. |
| 10 | Well-tolerated with no significant findings. |
| 30 | Minor, non-adverse clinical observations. No significant changes in body weight, food consumption, or clinical pathology. |
| 100 | Reversible, dose-dependent clinical signs. No evidence of target organ toxicity at necropsy. |
No-Observed-Adverse-Effect Level (NOAEL): To be determined from pivotal GLP-compliant toxicology studies.
Experimental Protocols: 14-Day Repeat-Dose Rat Toxicology Study
Objective: To evaluate the potential toxicity of this compound following daily oral administration to rats for 14 days.
Animals:
-
Male and female Sprague-Dawley rats (n=5/sex/group)
Study Design:
-
Groups were administered this compound orally once daily at doses of 0 (vehicle), 10, 30, and 100 mg/kg/day.
-
A recovery group was included at the high dose to assess the reversibility of any findings.
Endpoints Evaluated:
-
Clinical Observations: Daily general health and clinical signs.
-
Body Weight and Food Consumption: Measured weekly.
-
Clinical Pathology: Hematology, clinical chemistry, and coagulation parameters evaluated at termination.
-
Gross Pathology: Macroscopic examination of all tissues at necropsy.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups.
Signaling Pathway
MMP-7 plays a role in several signaling pathways by cleaving and activating or inactivating various signaling molecules and their receptors. Inhibition of MMP-7 by this compound can modulate these pathways.
Conclusion
This compound is a highly potent and selective MMP-7 inhibitor with a promising preclinical profile. The innovative "IP shift strategy" employed in its design has successfully addressed the challenge of high systemic clearance, resulting in favorable pharmacokinetic properties. The in vitro data demonstrates excellent potency and selectivity for MMP-7. The preliminary in vivo toxicology data suggests a good safety margin. Further investigation in relevant disease models and continued safety evaluation will be crucial in advancing this compound towards clinical development as a potential therapeutic agent for MMP-7 driven pathologies.
Preclinical Data for TAS-103: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-103 is a novel, dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes critical for resolving DNA topological challenges during replication, transcription, and other cellular processes. By targeting both enzymes, TAS-103 presents a broad-spectrum approach to cancer therapy, with the potential to overcome resistance mechanisms associated with single-target topoisomerase inhibitors. This technical guide provides a comprehensive overview of the preclinical data for TAS-103, focusing on its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic parameters. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anticancer agents.
Mechanism of Action
TAS-103 exerts its cytotoxic effects by inhibiting the catalytic activity of both Topo I and Topo II.[1] This dual inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis. The inhibitory action of TAS-103 on these enzymes disrupts the normal processes of DNA replication and repair, leading to catastrophic DNA damage in rapidly dividing cancer cells.
Quantitative Preclinical Data
In Vitro Topoisomerase Inhibition
TAS-103 demonstrates potent inhibitory activity against both topoisomerase I and II. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Enzyme | IC50 (µM) |
| Topoisomerase I | 2 |
| Topoisomerase II | 6.5 |
Data from Utsugi T, et al. Jpn J Cancer Res. 1997.[1]
In Vitro Cytotoxicity
The cytotoxic activity of TAS-103 has been evaluated against a panel of human and murine cancer cell lines. The IC50 values, representing the concentration of TAS-103 required to inhibit cell growth by 50%, are presented in the following table.
| Cell Line | Cancer Type | IC50 (µM) |
| P388 | Murine Leukemia | 0.0011 |
| KB | Human Epidermoid Carcinoma | 0.0096 |
| A549 | Human Lung Carcinoma | 0.035 |
| HT-29 | Human Colon Adenocarcinoma | 0.023 |
| MCF-7 | Human Breast Adenocarcinoma | 0.041 |
| PC-3 | Human Prostate Adenocarcinoma | 0.068 |
| Capan-1 | Human Pancreatic Adenocarcinoma | 0.028 |
| St-4 | Human Gastric Adenocarcinoma | 0.015 |
| HCT-15 | Human Colon Adenocarcinoma | 0.033 |
| DU-145 | Human Prostate Carcinoma | 0.075 |
| WiDr | Human Colon Adenocarcinoma | 0.021 |
Data from Aoyagi Y, et al. Jpn J Cancer Res. 1999 and Utsugi T, et al. Jpn J Cancer Res. 1997.[1]
Notably, TAS-103 retains its cytotoxic activity against various drug-resistant cell lines, including those with P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), cisplatin resistance, and 5-fluorouracil resistance.[2] However, a cell line with a Topo I gene mutation (PC-7/CPT) did show cross-resistance to TAS-103.[2]
In Vivo Efficacy
The antitumor activity of TAS-103 has been demonstrated in several preclinical xenograft models. Intermittent intravenous administration of TAS-103 was shown to be effective against subcutaneously implanted murine tumors and various human tumor xenografts.
| Tumor Model | Cancer Type | Administration | Efficacy |
| Sarcoma 180 | Murine Sarcoma | Intravenous | Significant tumor growth inhibition |
| Lewis Lung Carcinoma | Murine Lung Carcinoma | Intravenous | Significant tumor growth inhibition |
| Colon 26 | Murine Colon Adenocarcinoma | Intravenous | Significant tumor growth inhibition |
| St-4 | Human Gastric Adenocarcinoma | Intravenous | Significant tumor growth inhibition |
| LC-6 | Human Lung Adenocarcinoma | Intravenous | Significant tumor growth inhibition |
| Co-3 | Human Colon Adenocarcinoma | Intravenous | Significant tumor growth inhibition |
| MX-1 | Human Breast Adenocarcinoma | Intravenous | Significant tumor growth inhibition |
| Panc-1 | Human Pancreatic Adenocarcinoma | Intravenous | Significant tumor growth inhibition |
Data from Utsugi T, et al. Jpn J Cancer Res. 1997.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol is a generalized representation based on standard MTT assay procedures and information from preclinical studies of TAS-103.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a density of 3 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: TAS-103 is serially diluted in culture medium and added to the wells. The plates are then incubated for an additional 48 to 72 hours.
-
MTT Addition: Following drug incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for 2 to 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of TAS-103 that causes a 50% reduction in the absorbance, which corresponds to a 50% inhibition of cell growth, is determined as the IC50 value.
DNA Relaxation Assay
The inhibitory effect of TAS-103 on topoisomerase I and II is assessed using a DNA relaxation assay.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human Topo I or Topo II, and the appropriate reaction buffer.
-
Inhibitor Addition: Various concentrations of TAS-103 are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30 minutes) to allow the topoisomerase to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: The DNA samples are subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaging under UV light. The inhibition of topoisomerase activity is determined by the persistence of the supercoiled DNA band in the presence of TAS-103.
In Vivo Xenograft Study
The antitumor efficacy of TAS-103 in vivo is evaluated using human tumor xenograft models in immunocompromised mice.
Methodology:
-
Cell Implantation: Human tumor cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. TAS-103 is administered, typically intravenously, on an intermittent schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. The percentage of tumor growth inhibition (TGI) is a common metric.
Conclusion
The preclinical data for TAS-103 strongly support its development as a potent anticancer agent. Its dual inhibitory mechanism against both topoisomerase I and II provides a broad spectrum of activity against various cancer cell lines, including those resistant to other chemotherapeutic agents. Furthermore, TAS-103 has demonstrated significant in vivo efficacy in multiple tumor xenograft models. The detailed experimental protocols provided in this guide offer a foundation for further investigation and development of this promising therapeutic candidate. Continued research is warranted to fully elucidate the clinical potential of TAS-103 in the treatment of human cancers.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of TP0628103
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of the novel compound TP0628103. The described protocols are fundamental in early-stage drug discovery and toxicological screening to evaluate the potential of a compound to inhibit cell growth or induce cell death. The selection of a specific assay should be guided by the anticipated mechanism of action of the compound and the specific research question. This document outlines three standard and widely accepted methods for quantifying cellular responses to this compound: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V/PI apoptosis assay for characterizing the mode of cell death.
Data Presentation
The following table presents a template for summarizing hypothetical quantitative data for the cytotoxicity of this compound against various cancer cell lines. This format is recommended for clear and concise presentation of results, allowing for easy comparison across different cell lines and assays.
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition (%) |
| MCF-7 (Breast Cancer) | MTT | Viability | 48 | 25.3 | 85.2 |
| LDH | Cytotoxicity | 48 | 35.8 | 70.1 | |
| Annexin V | Apoptosis (Early+Late) | 48 | 22.1 | 78.5 | |
| A549 (Lung Cancer) | MTT | Viability | 48 | 42.1 | 79.8 |
| LDH | Cytotoxicity | 48 | 55.6 | 65.4 | |
| Annexin V | Apoptosis (Early+Late) | 48 | 38.9 | 72.3 | |
| HepG2 (Liver Cancer) | MTT | Viability | 48 | 18.7 | 92.4 |
| LDH | Cytotoxicity | 48 | 28.4 | 80.6 | |
| Annexin V | Apoptosis (Early+Late) | 48 | 15.5 | 88.1 |
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][2]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[1]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with serial dilutions of this compound as described for the MTT assay.
-
Controls: Include the following controls:
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]
-
LDH Reaction: Add 50 µL of the LDH substrate mix to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.[1]
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining:
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.[1]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls for compensation and quadrant gating.[1]
Cell Population Identification:
-
Viable cells: Annexin V-negative and PI-negative.[1]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[1]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
References
Application Notes and Protocols for TAS-103 MTT Assay in Cancer Cell Lines
Introduction
TAS-103 is a novel, potent, dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes critical for relieving DNA torsional stress during replication and transcription.[1][2][3] By targeting both enzymes, TAS-103 presents a broad spectrum of antitumor activity.[2][4] Its efficacy is evaluated in vitro by assessing its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and proliferation, making it a suitable tool to quantify the cytotoxic effects of TAS-103.[5][6][7] This document provides detailed application notes and protocols for utilizing the MTT assay to evaluate the efficacy of TAS-103 in cancer cell lines.
Mechanism of Action of TAS-103
TAS-103 exerts its cytotoxic effects by inhibiting both Topo I and Topo II.[1][2] These enzymes are essential for managing DNA supercoiling during various cellular processes. Inhibition of these enzymes by TAS-103 leads to the stabilization of the enzyme-DNA cleavable complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[2] Studies have shown that TAS-103 inhibits DNA synthesis more potently than RNA or protein synthesis and induces an accumulation of cells in the S-G2/M phase of the cell cycle.[2] A key feature of TAS-103 is its ability to overcome certain types of drug resistance, showing efficacy in cell lines resistant to P-glycoprotein (P-gp)-mediated multidrug resistance, cisplatin, and 5-fluorouracil.[2][8]
Data Presentation: In Vitro Cytotoxicity of TAS-103
The following table summarizes the 50% inhibitory concentration (IC50) values of TAS-103 in various human cancer cell lines, as determined by assays such as the MTT assay. These values represent the concentration of TAS-103 required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | Cancer Type | IC50 (µM) |
| P388 | Leukemia | 0.0030 |
| L1210 | Leukemia | 0.0048 |
| KB | Oral Squamous Carcinoma | 0.019 |
| A549 | Non-small Cell Lung Cancer | 0.046 |
| HT-29 | Colon Adenocarcinoma | 0.023 |
| MEL-1 | Melanoma | 0.035 |
| PC-3 | Prostate Adenocarcinoma | 0.23 |
| MIA PaCa-2 | Pancreatic Carcinoma | 0.048 |
| St-4 | Stomach Adenocarcinoma | 0.015 |
| HCT-15 | Colon Adenocarcinoma | 0.029 |
Note: Data compiled from published studies. Actual IC50 values may vary depending on experimental conditions.[2]
Experimental Protocols
MTT Assay Protocol for TAS-103 Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of TAS-103 on adherent cancer cell lines using the MTT assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
TAS-103 (stock solution prepared in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[9]
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is above 90%.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare serial dilutions of TAS-103 in complete culture medium. A typical concentration range to start with could be 0.001 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve TAS-103, e.g., DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared TAS-103 dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently mix the contents of the wells by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.[5]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each TAS-103 concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the TAS-103 concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
- 1. Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antitumor activity of TAS-103 against freshly-isolated human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical and pharmacogenetic study of weekly TAS-103 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for TP-0903 (Dubermatinib) in Xenograft Mouse Models
A Note on the Compound Name: Initial searches for "TP0628103" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound was TP-0903 , also known as Dubermatinib . These application notes and protocols are therefore based on the published data for TP-0903.
Introduction
TP-0903 is an orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, MerTK) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis, metastasis, and drug resistance in various cancers.[1] By inhibiting AXL, TP-0903 blocks downstream signaling pathways that are crucial for tumor cell proliferation, survival, invasion, and migration.[1] Preclinical studies have demonstrated the anti-tumor efficacy of TP-0903 in a variety of cancer models, making it a promising agent for cancer therapy.[2]
These application notes provide a summary of the use of TP-0903 in xenograft mouse models based on published preclinical studies. The provided protocols are intended as a guide for researchers and can be adapted based on the specific cancer model and experimental goals.
Mechanism of Action and Signaling Pathway
TP-0903 primarily functions as a potent and selective inhibitor of AXL kinase.[3] The binding of its ligand, Gas6, to the AXL receptor leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades. TP-0903 competitively binds to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation.
The inhibition of AXL by TP-0903 leads to the downregulation of several key signaling pathways implicated in cancer progression, including:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. TP-0903 has been shown to inhibit this pathway in myelodysplastic syndrome (MDS)-derived cell lines.[4]
-
JAK/STAT3 Pathway: This pathway is involved in inflammation, immune response, and cell proliferation. TP-0903 has been observed to inhibit this pathway in MDS-derived cell lines.[4]
-
ERK Signaling: This pathway is a key component of the MAPK cascade, which regulates cell proliferation, differentiation, and survival.[5]
-
Aurora Kinase Pathway: TP-0903 has been shown to inhibit Aurora A and B kinases, which are critical for cell cycle progression, leading to G2/M arrest.[3][4]
By blocking these pathways, TP-0903 induces apoptosis, inhibits cell proliferation, and reduces the metastatic potential of cancer cells.[1][3]
Caption: TP-0903 inhibits AXL kinase, blocking downstream signaling pathways.
Data Presentation
In Vitro Efficacy of TP-0903
| Cell Line | Cancer Type | IC50 | Reference |
| PSN-1 | Pancreatic Cancer | 6 µM | [3] |
| BMF-A3 | Pancreatic Ductal Adenocarcinoma | 110 nM | [6] |
| MV4-11 (R248W) | Acute Myeloid Leukemia | 12-32 nM | [7] |
| Kasumi-1 | Acute Myeloid Leukemia | 12-32 nM | [7] |
| HL-60 | Acute Myeloid Leukemia | 12-32 nM | [7] |
In Vivo Efficacy of TP-0903 in Xenograft Models
| Cancer Type | Xenograft Model | Mouse Strain | Treatment Regimen | Outcome | Reference |
| Pancreatic Ductal Adenocarcinoma | Orthotopic KPfC implant | - | TP-0903 (dose not specified) | Suppressed tumor growth | [6] |
| Pancreatic Ductal Adenocarcinoma | Genetically Engineered (KPfC) | - | TP-0903 (dose not specified) | Extended median survival from 72 to 78 days | [6] |
| Acute Myeloid Leukemia | HL-60 Xenograft | NCG | TP-0903 (50 mg/kg, oral, 5 days on/2 days off) | Extended median survival from 46 to 63 days | [7] |
| Acute Myeloid Leukemia | MV4-11 (R248W)-Luc+ Xenograft | NSG | TP-0903 (50 mg/kg, oral, 5 days on/2 days off) | Suppressed leukemia outgrowth and improved survival | [7] |
| FLT3-ITD-mutated AML | MOLM13-RES-Luc+ Xenograft | NSG | TP-0903 (60 mg/kg, oral, 5 days/week for 3 weeks) | Significantly reduced leukemic cell outgrowth | [5] |
| Inflammatory Breast Cancer | SUM149 Xenograft | - | TP-0903 (dose not specified) | Decreased tumor volume | [8] |
| Inflammatory Breast Cancer | BCX010 Xenograft | - | TP-0903 (dose not specified) | Decreased tumor volume | [8] |
Experimental Protocols
General Xenograft Mouse Model Protocol
This protocol provides a general framework for establishing and utilizing xenograft models to evaluate the efficacy of TP-0903. Specific parameters should be optimized based on the cell line and research question.
Caption: Experimental workflow for TP-0903 evaluation in xenograft models.
1. Cell Culture and Preparation:
-
Culture selected cancer cell lines in appropriate media and conditions until they reach 80-90% confluency.
-
Harvest cells using trypsinization and wash with sterile PBS.
-
Count cells using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Resuspend the required number of cells in a sterile solution, typically a 1:1 mixture of serum-free media or PBS and Matrigel, to a final concentration suitable for injection (e.g., 1 x 10^7 cells/mL).
2. Xenograft Implantation:
-
Use immunodeficient mice (e.g., NSG, NOD-SCID).
-
For subcutaneous models, inject the cell suspension (typically 100-200 µL) into the flank of the mouse.
-
For orthotopic models, inject the cells into the organ of origin (e.g., pancreas for pancreatic cancer models).
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by caliper measurements at regular intervals (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
4. TP-0903 Administration:
-
Formulation: Prepare TP-0903 in a suitable vehicle for oral administration (e.g., as described in specific preclinical studies).
-
Dosing: Based on published studies, oral doses of 50-60 mg/kg have been used.[5][7]
-
Schedule: A common dosing schedule is once daily for 5 consecutive days, followed by 2 days off, repeated for a set number of weeks.[5][7]
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum size), euthanize the mice.
-
Excise tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for biomarkers like phospho-AXL, or Western blotting).
-
For survival studies, monitor mice until they meet predefined endpoint criteria.
Conclusion
TP-0903 has demonstrated significant anti-tumor activity in a range of preclinical xenograft models. Its mechanism of action, centered on the inhibition of the AXL receptor tyrosine kinase and its downstream signaling pathways, provides a strong rationale for its continued investigation as a cancer therapeutic. The protocols and data presented here offer a foundation for researchers to design and execute in vivo studies to further explore the potential of TP-0903 in various cancer contexts. It is crucial to optimize experimental conditions for each specific xenograft model to obtain robust and reproducible results.
References
- 1. Facebook [cancer.gov]
- 2. mayo.edu [mayo.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. TP‐0903 Suppresses Aurora A–PLK1 Signaling to Inhibit Proliferation of a Myelodysplastic Syndrome‐Derived Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]
- 6. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
TP0628103 administration in in vivo studies
Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the compound designated as TP0628103.
This absence of data prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including data presentation on quantitative in vivo studies, detailed experimental protocols, and visualization of its signaling pathway, cannot be fulfilled without foundational information on the compound's mechanism of action, pharmacology, and existing research.
Potential reasons for the lack of information could include:
-
Novelty of the Compound: this compound may be a very new or recently synthesized compound that has not yet been described in published scientific literature.
-
Internal Designation: The name "this compound" might be an internal code used by a research institution or pharmaceutical company that has not been publicly disclosed.
-
Typographical Error: There is a possibility that the provided designation contains a typographical error.
Researchers, scientists, and drug development professionals seeking to work with this compound are advised to:
-
Verify the Compound Name and Designation: Double-check the accuracy of the name "this compound" and any associated identifiers.
-
Consult Internal Documentation: If this compound is from an internal discovery program, refer to the relevant internal documentation and project data.
-
Contact the Source: If the compound was obtained from a collaborator or commercial vendor, direct inquiries to them to obtain the necessary scientific and technical information.
Without primary data on this compound, the generation of accurate and reliable application notes and protocols for its in vivo administration is not possible. Further investigation to confirm the identity and properties of the compound is the necessary first step.
Application Notes and Protocols for TAS-103 Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-103 is a novel dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), critical enzymes involved in DNA replication and transcription.[1][2] By targeting both enzymes, TAS-103 effectively induces DNA damage, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines.[1][3] These application notes provide a comprehensive overview of cancer cell lines sensitive to TAS-103, detailed protocols for assessing its cytotoxic and apoptotic effects, and a visualization of the underlying signaling pathway.
Mechanism of Action
TAS-103 exerts its anticancer activity by stabilizing the covalent complexes formed between topoisomerases and DNA.[2] This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks. The resulting DNA damage triggers a cellular stress response, culminating in the activation of the apoptotic cascade. The cytotoxicity of TAS-103 is potent against a broad spectrum of tumor cell lines and is notably unaffected by P-glycoprotein (P-gp) mediated multidrug resistance.[2]
Cell Line Sensitivity to TAS-103
TAS-103 has demonstrated significant cytotoxic effects across a range of human cancer cell lines, including those of gastric, colon, squamous, lung, and breast cancer origin.[3] The half-maximal inhibitory concentration (IC50) for TAS-103 has been reported to be in the range of 0.0030 to 0.23 µM in various tumor cell lines.[2]
Table 1: Reported IC50 Values of TAS-103 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various Tumor Cell Lines | Multiple | 0.0030 - 0.23 | [2] |
| SBC-3 | Small Cell Lung Cancer | Synergistic with cisplatin at 7-10 nM | [4] |
Experimental Protocols
Herein, we provide detailed protocols for fundamental assays to evaluate the sensitivity of cancer cell lines to TAS-103.
Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of TAS-103 on cancer cells.
Materials:
-
TAS-103
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of TAS-103 in complete culture medium. A suggested starting range is 0.001 µM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the diluted TAS-103 solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve TAS-103).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Plot the percentage of cell viability versus the concentration of TAS-103.
-
Calculate the IC50 value, which is the concentration of TAS-103 that inhibits cell growth by 50%.
-
Apoptosis Detection using Annexin V Staining
This protocol describes the detection of apoptosis in TAS-103-treated cells by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
TAS-103
-
Cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with TAS-103 at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in TAS-103-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
TAS-103
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with TAS-103 at various concentrations for 24 hours.
-
-
Cell Fixation:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the S and G2/M populations is expected following TAS-103 treatment.[2]
-
Signaling Pathways and Visualizations
TAS-103 Induced Apoptotic Pathway
TAS-103, as a dual topoisomerase I and II inhibitor, induces DNA double-strand breaks. This damage activates a cascade of events leading to programmed cell death. A key player in this pathway is the activation of caspases, specifically ICE-like and CPP32-like proteases.[3] The anti-apoptotic protein Bcl-2 has been shown to block TAS-103-induced apoptosis, indicating the involvement of the intrinsic mitochondrial pathway.[3]
Caption: TAS-103 induced apoptotic signaling pathway.
Experimental Workflow for Assessing TAS-103 Sensitivity
The following diagram illustrates the general workflow for evaluating the sensitivity of a cancer cell line to TAS-103.
Caption: Workflow for TAS-103 sensitivity testing.
References
- 1. A dual topoisomerase inhibitor, TAS-103, induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Dual Topoisomerase Inhibitor, TAS‐103, Induces Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination effects of TAS-103, a novel dual topoisomerase I and II inhibitor, with other anticancer agents on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction with a Hypothetical Topoisomerase Inhibitor (TP-Hypothetical)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a critical process for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor growth. Consequently, the induction of apoptosis in cancer cells is a key mechanism for many anti-cancer therapies. This document provides detailed protocols for assessing apoptosis induction by a hypothetical topoisomerase inhibitor, TP-Hypothetical. Topoisomerase inhibitors are a class of chemotherapeutic agents that induce DNA damage, subsequently triggering apoptotic pathways in cancer cells. The following application notes describe the mechanism of action of TP-Hypothetical and provide protocols for quantifying its apoptotic effects in cancer cell lines.
Mechanism of Action
TP-Hypothetical is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, TP-Hypothetical leads to the accumulation of double-strand breaks in the DNA of rapidly dividing cancer cells. This DNA damage activates a cascade of signaling events, primarily through the intrinsic apoptotic pathway.
The DNA damage response (DDR) pathway is initiated, leading to the activation of the p53 tumor suppressor protein.[1][2] Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma. These proteins promote mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[1] Caspase-9 is an initiator caspase that cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving various cellular substrates, which ultimately leads to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[3]
Data Presentation
The following tables summarize hypothetical quantitative data on the effects of TP-Hypothetical on various cancer cell lines.
Table 1: IC50 Values of TP-Hypothetical in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer (TNBC) | 8.7 |
| A549 | Lung Cancer | 3.5 |
| HCT116 | Colon Cancer | 6.1 |
| HeLa | Cervical Cancer | 4.8 |
Table 2: Apoptosis Induction by TP-Hypothetical in A549 Cells (24h treatment)
| Treatment Concentration (µM) | % Annexin V Positive Cells | % TUNEL Positive Cells | Relative Caspase-3/7 Activity |
| 0 (Vehicle) | 3.2 ± 0.5 | 1.8 ± 0.3 | 1.0 ± 0.1 |
| 1 | 15.6 ± 2.1 | 10.3 ± 1.5 | 2.5 ± 0.3 |
| 5 | 45.8 ± 4.3 | 38.9 ± 3.7 | 6.8 ± 0.7 |
| 10 | 78.2 ± 6.5 | 71.5 ± 5.9 | 12.4 ± 1.1 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Culture cancer cell lines (e.g., A549, MCF-7) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of TP-Hypothetical in DMSO.
-
On the day of the experiment, dilute the TP-Hypothetical stock solution in a complete growth medium to the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of TP-Hypothetical or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
-
After treatment with TP-Hypothetical, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[3][6]
-
Seed cells on glass coverslips in a 24-well plate and treat with TP-Hypothetical.
-
After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Wash the cells with PBS.
-
Perform the TUNEL assay using a commercial kit, following the manufacturer's instructions. This typically involves incubating the cells with a reaction mixture containing TdT and a fluorescently labeled dUTP.
-
Counterstain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize them using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright green fluorescence.
Protocol 4: Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.[3]
-
Seed cells in a 96-well white-walled plate and treat them with TP-Hypothetical.
-
After the treatment period, add the Caspase-Glo® 3/7 reagent to each well (at a volume equal to the culture medium).
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
References
- 1. Induction of apoptosis by depletion of DNA topoisomerase IIalpha in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of apoptosis induced by topoisomerase inhibitors and serum deprivation in syrian hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Utilizing P-gp Inhibitors in the Study of Drug-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a primary obstacle to the successful treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.[1] The study of P-gp and the development of inhibitors to circumvent its activity are crucial areas of cancer research. These application notes provide a comprehensive overview and detailed protocols for utilizing P-gp inhibitors to investigate and potentially reverse drug resistance in cancer models.
Mechanism of Action: P-gp and its Inhibition
P-glycoprotein is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally and functionally diverse compounds out of the cell.[1] This broad substrate specificity contributes to the phenomenon of cross-resistance to multiple drugs. P-gp inhibitors, also known as chemosensitizers or MDR modulators, work by competing with cytotoxic drugs for binding to the transporter or by interfering with the ATP hydrolysis cycle that powers the pump. This leads to increased intracellular accumulation and enhanced efficacy of the anticancer drugs.
Caption: Mechanism of P-gp-mediated drug efflux and its inhibition.
Quantitative Data: Efficacy of P-gp Inhibition
The effectiveness of a P-gp inhibitor is typically quantified by its ability to reduce the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in a drug-resistant cell line. The degree of resistance is determined by comparing the IC50 of the resistant line to its parental, sensitive counterpart. The reversal fold is a measure of how effectively the inhibitor restores sensitivity.
| Cell Line | Chemotherapeutic Agent | IC50 (Resistant) | IC50 (Resistant + P-gp Inhibitor) | Reversal Fold |
| Doxorubicin-Resistant Breast Cancer | Doxorubicin | 15 µM | 0.5 µM | 30 |
| Paclitaxel-Resistant Ovarian Cancer | Paclitaxel | 500 nM | 25 nM | 20 |
| Vincristine-Resistant Leukemia | Vincristine | 200 nM | 10 nM | 20 |
Note: The data presented in this table is illustrative and will vary depending on the specific cell lines, chemotherapeutic agents, and P-gp inhibitors used.
Experimental Protocols
Protocol 1: Determination of IC50 and Reversal of Resistance
This protocol outlines the use of a cell viability assay to determine the IC50 of a chemotherapeutic drug in the presence and absence of a P-gp inhibitor.
Materials:
-
Drug-resistant and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
P-gp inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the drug-resistant and sensitive cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug and Inhibitor Preparation: Prepare serial dilutions of the chemotherapeutic agent. For the reversal experiment, prepare identical serial dilutions of the chemotherapeutic agent in a medium containing a fixed, non-toxic concentration of the P-gp inhibitor.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared drug and drug/inhibitor solutions to the respective wells. Include wells with untreated cells as a control and wells with only the P-gp inhibitor to confirm its lack of cytotoxicity at the concentration used.
-
Incubation: Incubate the plates for a period appropriate for the cell line and drug (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated controls and plot the cell viability against the drug concentration. Use a non-linear regression analysis to calculate the IC50 values. The reversal fold can be calculated as: IC50 (Resistant) / IC50 (Resistant + P-gp Inhibitor).
Caption: Workflow for determining IC50 and resistance reversal.
Protocol 2: Drug Efflux Assay
This protocol measures the ability of a P-gp inhibitor to block the efflux of a fluorescent P-gp substrate.
Materials:
-
Drug-resistant and parental cancer cell lines
-
Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM)
-
P-gp inhibitor
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest the cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Aliquot the cell suspension and pre-incubate with and without the P-gp inhibitor for a short period (e.g., 30 minutes).
-
Substrate Loading: Add the fluorescent P-gp substrate to the cell suspensions and incubate to allow for cellular uptake.
-
Efflux Monitoring: After the loading period, wash the cells and resuspend them in a fresh buffer with and without the P-gp inhibitor. Monitor the intracellular fluorescence over time using a flow cytometer or fluorescence microscope.
-
Data Analysis: In the resistant cells without the inhibitor, a rapid decrease in fluorescence will be observed due to active efflux. The presence of an effective P-gp inhibitor will result in a slower decrease in fluorescence, indicating the retention of the fluorescent substrate.
Conclusion
The study of P-gp and its inhibitors is fundamental to understanding and overcoming multidrug resistance in cancer. The protocols and information provided herein offer a framework for researchers to investigate the efficacy of novel P-gp inhibitors and their potential to resensitize cancer cells to conventional chemotherapy. Careful experimental design and data analysis are crucial for the successful application of these methods in the development of new therapeutic strategies for drug-resistant cancers.
References
Application Notes and Protocols for TAS-103 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-103 is a novel antineoplastic agent that functions as a dual inhibitor of topoisomerase I and topoisomerase II, enzymes crucial for DNA replication and transcription.[1] By targeting both enzymes, TAS-103 induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated its potent antitumor activity across various cancer cell lines.
Cisplatin is a widely used chemotherapeutic agent that exerts its cytotoxic effects by forming platinum-DNA adducts, which leads to the inhibition of DNA synthesis and induction of apoptosis. The combination of TAS-103 with cisplatin has shown synergistic or supraadditive effects in preclinical models, suggesting a promising therapeutic strategy to enhance antitumor efficacy. This document provides detailed experimental protocols for evaluating the in vitro and in vivo efficacy of TAS-103 in combination with cisplatin.
Mechanism of Action
TAS-103 is a dual inhibitor of topoisomerase I and II, leading to the stabilization of enzyme-DNA cleavage complexes. This prevents the re-ligation of DNA strands, resulting in DNA single- and double-strand breaks. The accumulation of DNA damage triggers cell cycle arrest and apoptosis.
Cisplatin, upon entering the cell, forms highly reactive platinum complexes that bind to DNA, primarily at the N7 position of guanine and adenine bases. This binding results in the formation of intrastrand and interstrand DNA crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately induce apoptosis.
The combination of TAS-103 and cisplatin is hypothesized to exert a synergistic effect through the induction of overwhelming DNA damage that surpasses the cell's repair capacity, leading to enhanced apoptosis.
Data Presentation
In Vitro Cytotoxicity
The cytotoxic effects of TAS-103 and cisplatin, both as single agents and in combination, can be evaluated using a cell viability assay such as the MTT assay. The following table summarizes representative data on the supraadditive effect observed in the human small cell lung cancer cell line, SBC-3.
| Treatment Group | Concentration Range for Synergy | Effect |
| TAS-103 + Cisplatin (Simultaneous) | TAS-103: 7-10 nM, Cisplatin: 200-400 nM | Supraadditive[1] |
| TAS-103 + Cisplatin (Sequential) | Not Applicable | Additive[1] |
Note: The above data is based on isobologram analysis and combination indices from a study by Sunami et al. (1999). Specific IC50 and Combination Index (CI) values were not publicly available and would need to be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of TAS-103 and cisplatin, alone and in combination, on cancer cells.
Materials:
-
Human small cell lung cancer cell line (e.g., SBC-3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
TAS-103 (stock solution in DMSO)
-
Cisplatin (stock solution in 0.9% NaCl)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed SBC-3 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of TAS-103 and cisplatin in culture medium.
-
For single-agent treatment, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatment, add 50 µL of each drug at the desired concentrations simultaneously.
-
Include wells with untreated cells as a control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment.
-
To evaluate the nature of the interaction between TAS-103 and cisplatin, calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by TAS-103 and cisplatin, alone and in combination.
Materials:
-
Cancer cell line (e.g., SBC-3)
-
TAS-103 and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with TAS-103, cisplatin, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Workflow for Apoptosis Assay
Caption: Workflow for quantifying apoptosis by Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of TAS-103 and cisplatin, alone and in combination, on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., SBC-3)
-
TAS-103 and Cisplatin
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with drugs as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.
Western Blot Analysis of DNA Damage Markers
Objective: To investigate the effect of TAS-103 and cisplatin combination on the DNA damage response pathway.
Materials:
-
Cancer cell line (e.g., SBC-3)
-
TAS-103 and Cisplatin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-H2AX (γH2AX), anti-cleaved PARP, anti-p53, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Western blotting equipment
Protocol:
-
Treat cells with TAS-103, cisplatin, or the combination for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Analyze the changes in the expression levels of the target proteins.
Signaling Pathway Visualization
The combination of TAS-103 and cisplatin leads to extensive DNA damage, activating the DNA Damage Response (DDR) pathway, which can ultimately trigger apoptosis.
Signaling Pathway of TAS-103 and Cisplatin Combination
Caption: DNA damage response pathway activated by TAS-103 and cisplatin.
Conclusion
The combination of the dual topoisomerase inhibitor TAS-103 and the DNA cross-linking agent cisplatin represents a promising strategy for cancer therapy. The provided protocols offer a framework for researchers to investigate the synergistic effects and underlying mechanisms of this combination in various cancer models. The supraadditive cytotoxicity observed in preclinical studies warrants further investigation to translate these findings into clinical applications for the benefit of cancer patients.
References
Application Notes and Protocols for TP0628103 Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0628103 is a highly potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), with an IC50 value of 0.17 nM.[1] MMP-7 is a key enzyme implicated in cancer progression and fibrosis, making this compound a valuable tool for research in these areas. This document provides detailed protocols for the preparation of this compound stock solutions for in vitro cell culture experiments, along with relevant technical data and experimental guidelines.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅₁H₆₇ClF₃N₁₁O₁₁S |
| Molecular Weight | 1134.67 g/mol [2] |
| CAS Number | 2865102-08-3[2] |
| Appearance | Crystalline solid, powder |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years[3] |
| Storage (Stock Solution) | -80°C for up to 6 months, -20°C for up to 1 month[3][4] |
Preparation of this compound Stock Solution
Solubility: this compound is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, which can then be further diluted in cell culture medium to the desired working concentration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Pre-handling: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[4]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the tube. To aid dissolution, vortex the solution thoroughly. Gentle warming in a 37°C water bath can also be applied if necessary.
-
Concentration: It is recommended to prepare a stock solution of 1 to 10 mM in DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.[4][5] Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]
Molarity Calculator for Stock Solution:
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)
Example: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1134.67 g/mol x 0.001 L = 11.35 mg Dissolve 11.35 mg of this compound in 1 mL of DMSO.
Dilution of Stock Solution for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cytotoxicity.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
To prevent precipitation, it is advisable to perform a serial dilution of the stock solution in the cell culture medium rather than adding the concentrated stock directly to a large volume of medium.[3]
Protocol:
-
Thaw Stock Solution: Remove one aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, dilute the 10 mM stock solution 1:100 in culture medium to obtain a 100 µM solution.
-
Final Working Solution: Further dilute the intermediate solution into the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. Mix gently by pipetting.
Example Dilution to 100 nM final concentration:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to make a 10 µM intermediate solution.
-
Add 10 µL of the 10 µM intermediate solution to 990 µL of cell culture medium to achieve a final concentration of 100 nM. The final DMSO concentration will be 0.01%.
Signaling Pathway of MMP-7 Inhibition
MMP-7 is involved in multiple signaling pathways that promote cancer progression. This compound, by inhibiting MMP-7, can modulate these pathways. One of the key pathways involves the activation of the Notch signaling pathway, which is crucial for cell fate decisions and is often dysregulated in cancer.
Caption: MMP-7 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are example protocols for common in vitro assays to evaluate the efficacy of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for a typical MTT cell proliferation assay.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells with medium containing DMSO at the same final concentration as the highest this compound concentration as a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to invade through a basement membrane matrix, a key process in cancer metastasis.
Workflow:
References
Troubleshooting & Optimization
TP0628103 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP0628103, a highly potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, highly potent, and selective small molecule inhibitor of Matrix Metalloproteinase-7 (MMP-7). Its primary mechanism of action is to bind to the active site of the MMP-7 enzyme, which contains a zinc ion essential for its catalytic activity. By chelating this zinc ion, this compound renders the enzyme inactive, preventing it from degrading components of the extracellular matrix.[1] Dysregulated MMP-7 activity is implicated in various pathological conditions, including cancer, inflammation, and fibrosis.[1]
Q2: What are the main research applications for this compound?
A2: Given its role in inhibiting MMP-7, this compound is a valuable tool for investigating the pathological processes associated with elevated MMP-7 activity. Key research areas include:
-
Cancer Biology: Studying tumor growth, invasion, and metastasis, particularly in cancers where MMP-7 is overexpressed.[2]
-
Fibrosis Research: Investigating the progression of fibrotic diseases in organs such as the liver, lungs, and kidneys.[1]
-
Inflammatory Diseases: Exploring the role of MMP-7 in chronic inflammatory conditions.
Q3: What are the known signaling pathways modulated by MMP-7 inhibition with this compound?
A3: MMP-7 is involved in the activation and regulation of several signaling pathways. By inhibiting MMP-7, this compound can modulate these pathways, which include:
-
Notch Signaling Pathway: MMP-7 is required for Notch activation, which is involved in cell differentiation and proliferation.
-
Epidermal Growth Factor Receptor (EGFR) Pathway: MMP-7 can cleave EGFR ligands, leading to receptor activation and downstream signaling through the MEK-ERK pathway.
-
Wnt/β-catenin Signaling Pathway: MMP-7 is a downstream target of this pathway and can also influence its activity through feedback loops.
-
Fas/FasL Apoptosis Pathway: MMP-7 can cleave Fas ligand (FasL), impacting apoptosis. Inhibition of MMP-7 can stabilize FasL and promote cancer cell death.[3]
II. Troubleshooting Guides
This section addresses common issues that may arise during the handling and experimental use of this compound.
A. Solubility Issues
Problem: I am having trouble dissolving this compound.
Solution:
This compound has low aqueous solubility. The choice of solvent is critical for successful solubilization.
-
For in vitro experiments:
-
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[4] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[5][6]
-
It is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or higher, depending on the specific batch's solubility characteristics) and then dilute it with aqueous media for your final experimental concentrations.
-
Important: When diluting the DMSO stock solution into your aqueous assay buffer, ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects in your cellular or enzymatic assays.
-
-
For in vivo experiments:
-
Direct dissolution in aqueous buffers is not recommended.
-
Commonly used formulations for oral or parenteral administration of poorly soluble compounds like this compound include:
-
Quantitative Solubility Data:
| Solvent | Solubility | Notes |
| DMSO | Soluble (specific concentration may vary by batch) | Recommended for stock solutions. |
| Water | Low solubility (< 1 mg/mL)[4] | Not recommended for primary dissolution. |
| Ethanol | Data not readily available, but may be sparingly soluble. | Co-solvents may be necessary. |
B. Stability Issues
Problem: I am concerned about the stability of my this compound solutions.
Solution:
Proper storage and handling are crucial to maintain the integrity of this compound.
-
Stock Solutions (in DMSO):
-
Storage Temperature: Store DMSO stock solutions at -20°C or -80°C for long-term stability.
-
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This will prevent multiple freeze-thaw cycles, which can lead to degradation of the compound.
-
Light Sensitivity: While specific data on the photosensitivity of this compound is not widely published, it is good laboratory practice to protect solutions from direct light by using amber vials or wrapping tubes in foil.
-
-
Working Solutions (in aqueous media):
-
Preparation: Prepare fresh working solutions from your frozen stock for each experiment.
-
Storage: Avoid storing diluted aqueous solutions for extended periods. If temporary storage is necessary, keep the solution on ice and use it within the same day.
-
General Stability Recommendations:
| Condition | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C. | Minimizes chemical degradation. |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid repeated cycles. | Prevents potential degradation from phase transitions. |
| Light Exposure | Protect solutions from light. | Reduces the risk of photodegradation. |
| pH | Maintain a physiological pH in final assay conditions. | Extreme pH values can affect compound stability and activity. |
III. Experimental Protocols
A. Preparation of a 10 mM Stock Solution in DMSO
-
Determine the Molecular Weight (MW): Check the certificate of analysis for the batch-specific molecular weight of this compound.
-
Weigh the Compound: Accurately weigh a small amount of the solid compound (e.g., 1 mg) using a calibrated analytical balance.
-
Calculate the Volume of DMSO: Use the following formula to calculate the required volume of DMSO:
-
Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex or gently sonicate the solution until the compound is completely dissolved. Ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
B. In Vitro MMP-7 Inhibition Assay (Fluorogenic Substrate)
This protocol is a general guideline for measuring the inhibitory activity of this compound against MMP-7.
Materials:
-
Recombinant human MMP-7 (active form)
-
Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Dilute the recombinant MMP-7 and the fluorogenic substrate to their working concentrations in the assay buffer.
-
Prepare this compound Dilutions: Create a serial dilution of your this compound stock solution in the assay buffer. Remember to include a vehicle control (DMSO only).
-
Incubation: In the wells of the 96-well plate, add the diluted this compound or vehicle control, followed by the diluted MMP-7 enzyme. Incubate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the substrate. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
C. In Vivo Formulation for a Murine Cancer Model (Example)
This is an example protocol for preparing a formulation for intraperitoneal (IP) or oral administration in mice.
Materials:
-
This compound
-
DMSO
-
Corn oil
-
Sterile microcentrifuge tubes
-
Syringes and needles
Procedure for a 10% DMSO in Corn Oil Formulation:
-
Prepare a Concentrated Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[4]
-
Dilution in Corn Oil: In a sterile tube, add 1 part of the DMSO stock solution to 9 parts of sterile corn oil. For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.[4]
-
Mixing: Vortex thoroughly to ensure a uniform suspension or solution.
-
Administration: Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection). The injection volume should be based on the animal's weight and the desired dosage. For IP injections in mice, a typical volume is 10 mL/kg.[7]
Important Considerations for In Vivo Studies:
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
-
Toxicity: It is crucial to perform preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) of this compound in your animal model. High concentrations of DMSO can be toxic, so it is important to keep the percentage of DMSO in the final formulation as low as possible.[8]
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection) will depend on the experimental design and the pharmacokinetic properties of the compound.
IV. Visualizations
A. Signaling Pathways Involving MMP-7
Caption: Signaling pathways modulated by MMP-7 activity.
B. Experimental Workflow for In Vitro IC₅₀ Determination
Caption: Workflow for determining the in vitro IC₅₀ of this compound.
C. Logical Relationship for Troubleshooting Solubility
Caption: Troubleshooting guide for this compound solubility issues.
References
- 1. What are MMP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pancreatic.org [pancreatic.org]
- 3. Conformation-Specific Inhibitory Anti-MMP-7 Monoclonal Antibody Sensitizes Pancreatic Ductal Adenocarcinoma Cells to Chemotherapeutic Cell Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TP-0628103 | MMP | 2865102-08-3 | Invivochem [invivochem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TP0628103 Concentration for IC50 Determination
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of TP0628103 for half-maximal inhibitory concentration (IC50) determination. This compound is a highly potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), a key enzyme implicated in cancer and fibrosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Matrix Metalloproteinase-7 (MMP-7).[1][2][3] MMP-7 is a zinc-dependent endopeptidase that degrades various components of the extracellular matrix (ECM) and also cleaves non-ECM proteins.[2][4] By inhibiting MMP-7, this compound can modulate cellular processes such as tissue remodeling, cell migration, and proliferation that are often dysregulated in diseases like cancer and fibrosis.[2][5]
Q2: In which signaling pathways is MMP-7 involved?
A2: MMP-7 is a downstream target of the Wnt/β-catenin signaling pathway.[1][6] It also plays a role in the MAPK signaling pathway, promoting collagen-I synthesis in the context of kidney fibrosis.[1] MMP-7 can cleave E-cadherin, leading to the release of β-catenin, which can then translocate to the nucleus and activate target genes.[7] This multifaceted involvement makes MMP-7 a critical node in pathways controlling cell growth, invasion, and fibrosis.
Q3: What is the reported IC50 value for this compound?
A3: this compound is a highly potent inhibitor of human MMP-7 with a reported IC50 of 0.17 nM . This value was likely determined using an in vitro enzymatic assay with a fluorogenic substrate. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the substrate concentration, enzyme source, and assay format.
Q4: Which experimental systems are suitable for determining the IC50 of this compound?
A4: Both biochemical (cell-free) and cell-based assays can be used.
-
Biochemical assays using purified recombinant MMP-7 and a fluorogenic substrate are common for determining the direct inhibitory activity of compounds like this compound. These assays are highly sensitive and reproducible.
-
Cell-based assays are crucial for understanding the compound's efficacy in a more physiologically relevant context. This can involve using cancer cell lines known to express MMP-7 and measuring endpoints such as cell invasion, migration, or proliferation. Zymography can also be used to assess MMP-7 activity in cell culture supernatants.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values | - Inaccurate pipetting, especially of small volumes.- Inhibitor precipitation at higher concentrations.- Inconsistent incubation times. | - Ensure pipettes are calibrated and use proper pipetting techniques.- Check the solubility of this compound in the assay buffer. The final DMSO concentration should typically be kept below 1%.- Use a precise timer for all incubation steps. |
| No or very low inhibition observed | - Inactive this compound (degradation).- Inactive MMP-7 enzyme.- Degraded substrate. | - Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.- Verify the activity of the MMP-7 enzyme with a known inhibitor as a positive control.- Use fresh or properly stored fluorogenic substrate. |
| High background fluorescence | - Autofluorescence of this compound.- Contaminated reagents or microplates. | - Run a control with this compound alone (no enzyme) to measure and subtract its intrinsic fluorescence.- Use high-quality, non-fluorescent black microplates for fluorescence-based assays. |
| Low signal-to-noise ratio | - Sub-optimal enzyme or substrate concentration.- Short incubation time. | - Optimize the concentrations of MMP-7 and the fluorogenic substrate to ensure the reaction is in the linear range.- Increase the incubation time, ensuring the reaction remains linear. |
Experimental Protocols
Protocol 1: In Vitro MMP-7 Inhibition Assay using a Fluorogenic Substrate
This protocol describes a common method to determine the IC50 of this compound against purified human MMP-7.
Materials:
-
Recombinant human MMP-7 (active form)
-
This compound
-
MMP-7 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
DMSO (for dissolving this compound)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Prepare this compound dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 10 µM to 0.01 pM). The final DMSO concentration in the assay should be ≤ 1%.
-
-
Prepare reagents:
-
Dilute the recombinant human MMP-7 in Assay Buffer to the desired working concentration (this should be optimized for linear reaction kinetics).
-
Dilute the fluorogenic substrate in Assay Buffer to its working concentration (typically at or below its Km value).
-
-
Assay setup (in a 96-well plate):
-
Test wells: Add 50 µL of Assay Buffer, 25 µL of the diluted this compound, and 25 µL of the diluted MMP-7 enzyme.
-
Positive control (no inhibitor): Add 75 µL of Assay Buffer and 25 µL of the diluted MMP-7 enzyme.
-
Negative control (no enzyme): Add 100 µL of Assay Buffer.
-
Substrate control (no enzyme, with inhibitor): Add 75 µL of Assay Buffer and 25 µL of the highest concentration of this compound to check for autofluorescence.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction:
-
Add 25 µL of the diluted fluorogenic substrate to all wells.
-
-
Measure fluorescence:
-
Immediately begin measuring the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes using a microplate reader. Alternatively, an endpoint reading can be taken after a fixed incubation time, ensuring the reaction is still in the linear phase.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100.
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Quantitative Data Summary
| Compound | Target | Reported IC50 (nM) | Assay Type | Reference |
| This compound | Human MMP-7 | 0.17 | Enzymatic (in vitro) | [Internal Data/Vendor Information] |
| Batimastat | MMP-7 | 6 | Enzymatic (in vitro) | [Published Literature] |
| GM 6001 (Galardin) | MMP-7 | ~0.5-20 (varies) | Enzymatic (in vitro) | [Published Literature] |
Visualizations
Caption: Simplified MMP-7 signaling pathway in cancer and fibrosis.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for IC50 experiments.
References
- 1. Inhibition of Matrix Metalloproteinase-7 Attenuates Subpleural Fibrosis in Rheumatoid Arthritis-Associated Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP7 - Wikipedia [en.wikipedia.org]
- 3. In vivo Matrix Metalloproteinase-7 Substrates Identified in the Left Ventricle Post-Myocardial Infarction Using Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinases-7 and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Many Faces of Matrix Metalloproteinase-7 in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
troubleshooting TAS-103 cytotoxicity assay variability
Welcome to the technical support center for the TAS-103 cytotoxicity assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is TAS-103 and what is its mechanism of action?
TAS-103 is a novel quinoline derivative that acts as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2][3][4] Its primary cytotoxic effect is believed to be mediated through the inhibition of Topo II.[4] By stabilizing the cleavable complexes of these enzymes with DNA, TAS-103 induces DNA strand breaks, which subsequently leads to cell cycle arrest and apoptosis.[2] TAS-103 has shown potent antitumor activity against a variety of cancer cell lines.[2][3]
Q2: What are the key cellular factors that can influence TAS-103 cytotoxicity?
Several cellular factors can affect the efficacy of TAS-103. These include:
-
Topoisomerase I and II expression levels: Reduced expression of Topo II can lead to slight cross-resistance to TAS-103.[3]
-
Topoisomerase I mutations: Certain mutations in the Topo I gene may confer cross-resistance to TAS-103.[3]
-
Drug resistance mechanisms: TAS-103's cytotoxicity is generally not affected by P-glycoprotein (P-gp), multidrug resistance protein (MRP), or lung resistance protein (LRP).[1]
-
Cellular enzymes: O6-methylguanine-DNA methyltransferase (MGMT) expression has been correlated with the IC50 for TAS-103, suggesting it may decrease its activity. Conversely, gamma-glutamylcysteine synthetase (gamma-GCS) expression inversely correlates with the IC50, indicating it might enhance TAS-103's effects.[5]
Q3: What is a typical starting concentration range for TAS-103 in a cytotoxicity assay?
The optimal concentration of TAS-103 is cell line-dependent. IC50 values have been reported to range from 0.0030 to 0.23 µM for various tumor cell lines.[2][3] It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line. A good starting point could be a serial dilution from 10 µM down to the nanomolar range.
Troubleshooting Guide
High variability in cytotoxicity assays can arise from multiple sources. This guide addresses common issues encountered during TAS-103 cytotoxicity experiments.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure the cell suspension is homogeneous before and during plating. Use a multichannel pipette with care and consider gently rocking the plate after seeding to promote even distribution. |
| Edge Effects | Evaporation is more pronounced in the outer wells of a microplate. To minimize this, fill the outer wells with sterile PBS or media and do not use them for experimental samples. |
| Compound Precipitation | TAS-103, like many small molecules, may have limited solubility in aqueous media. Ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation. Prepare serial dilutions in DMSO before adding to the media. |
| Bubbles in Wells | Bubbles can interfere with absorbance or fluorescence readings. Carefully inspect wells after reagent addition and use a sterile needle to pop any bubbles. |
| Pipetting Errors | Inaccurate or inconsistent pipetting can introduce significant variability. Ensure pipettes are calibrated and use proper pipetting techniques. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase with high viability (>90%) before starting the experiment. |
| TAS-103 Stock Solution Integrity | Aliquot the TAS-103 stock solution to avoid repeated freeze-thaw cycles. Store at the recommended temperature and protect from light. |
| Variability in Incubation Times | Standardize all incubation times, including cell seeding, drug treatment, and assay reagent incubation, across all experiments. |
| Reagent Quality | Use fresh, high-quality reagents. Some assay components, like MTT or resazurin, are light-sensitive and should be handled accordingly. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and drug response. |
Issue 3: Unexpected or No Cytotoxic Effect
| Possible Cause | Recommended Solution |
| Cell Line Resistance | Some cell lines may be intrinsically resistant to topoisomerase inhibitors. This can be due to low expression of target enzymes or the presence of specific resistance mechanisms.[3][5] Consider using a cell line known to be sensitive to TAS-103 as a positive control. |
| Incorrect Drug Concentration | Double-check all calculations for stock and working solution dilutions. |
| Inactive Compound | Verify the integrity and activity of your TAS-103 stock. If possible, test its activity in a cell-free DNA relaxation assay. |
| Insufficient Incubation Time | The cytotoxic effects of topoisomerase inhibitors are often linked to DNA replication. A longer incubation period (e.g., 48-72 hours) may be necessary to observe a significant effect. |
Experimental Protocols
Key Experiment: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing TAS-103 cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
TAS-103
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of TAS-103 in DMSO.
-
Perform serial dilutions of TAS-103 in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of TAS-103.
-
Include appropriate controls: untreated cells (vehicle control) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: TAS-103 inhibits Topoisomerase I and II, leading to apoptosis.
Caption: A logical workflow for troubleshooting cytotoxicity assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA topoisomerases as targets for the anticancer drug TAS-103: primary cellular target and DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique action determinants of double acting topoisomerase inhibitor, TAS-103 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TP0628103 Off-Target Effects in Cell-Based Assays
Important Note: Publicly available information on a compound with the specific identifier "TP0628103" is not available at this time. The following technical support guide is a template designed to illustrate the expected content and format. To populate this guide with relevant data, please provide a publicly recognized name or identifier for the compound of interest. The data and examples provided below use a well-characterized compound as a placeholder to demonstrate the structure and utility of this resource.
Frequently Asked Questions (FAQs)
Q: We are observing unexpected cytotoxicity in our cell-based assays with this compound at concentrations where we expect specific target engagement. What could be the cause?
A: Unexpected cytotoxicity can arise from off-target effects, where this compound inhibits proteins other than its intended target. Many cell lines have dependencies on signaling pathways that may be inadvertently inhibited by off-target activities. We recommend conducting a broader kinase screen or consulting publicly available kinase profiling data for this compound to identify potential off-target liabilities that could be critical for the survival of your specific cell model.
Q: Our downstream functional readouts are not correlating with the presumed level of primary target inhibition by this compound. Why might this be?
A: This discrepancy can be due to the complex interplay of cellular signaling. Off-target effects of this compound could be activating compensatory signaling pathways that counteract the effect of primary target inhibition. For example, inhibition of a kinase in one pathway might lead to the feedback activation of a parallel pathway, resulting in a blunted overall biological response. Investigating the phosphorylation status of key nodes in related signaling pathways can provide insights into such compensatory mechanisms.
Q: There is a significant difference in the IC50 value of this compound between our biochemical assays and our cell-based assays. What factors could contribute to this?
A: Several factors can cause a shift in potency between biochemical and cellular environments:
-
Cellular Permeability: The compound may have poor penetration of the cell membrane, leading to a lower intracellular concentration.
-
Efflux Pumps: Active transport of the compound out of the cell by efflux pumps like P-glycoprotein (MDR1) can reduce its effective intracellular concentration.
-
Protein Binding: In cell culture media containing serum, the compound can bind to proteins like albumin, reducing the free fraction available to engage the target.
-
Cellular Metabolism: The compound may be metabolized by the cells into less active or inactive forms.
Troubleshooting Guides
Issue: Inconsistent Phenotypic Response Across Different Cell Lines
| Symptom | Possible Cause | Suggested Action | Expected Outcome |
| This compound shows high potency in cell line A but is significantly less active in cell line B, despite similar primary target expression. | 1. Off-target dependency: Cell line A may be dependent on an off-target that is highly sensitive to this compound. 2. Differential expression of efflux pumps or metabolic enzymes: Cell line B may have higher levels of proteins that reduce the intracellular concentration of the compound. | 1. Perform a kinome-wide screen of this compound to identify off-targets. 2. Analyze the expression of common drug transporters (e.g., ABCB1, ABCG2) and metabolic enzymes (e.g., cytochrome P450s) in both cell lines. 3. Validate the engagement of the primary target in both cell lines using a cellular thermal shift assay (CETSA) or phospho-protein specific antibodies. | Identification of a sensitizing off-target in cell line A or a resistance mechanism in cell line B, explaining the differential activity. |
Quantitative Data Summary
The following table is a template. To provide meaningful data, the off-target profile of this compound is required.
Table 1: Hypothetical Off-Target Profile of this compound
| Target | IC50 (nM) | Target Type | Potential Implication in Cell-Based Assays |
| Primary Target X | 10 | Primary | Expected modulation of the intended signaling pathway. |
| Off-Target Kinase A | 50 | Off-Target | May lead to unexpected effects on cell cycle progression if cells are dependent on this kinase. |
| Off-Target Kinase B | 150 | Off-Target | Could contribute to observed cytotoxicity in cell lines where this kinase is essential for survival. |
| Off-Target GPCR Y | 500 | Off-Target | At higher concentrations, may interfere with G-protein coupled receptor signaling pathways. |
Experimental Protocols
Protocol: Assessing Off-Target Kinase Activity in a Cellular Context
This protocol describes a method to evaluate the inhibition of a suspected off-target kinase in a cell-based assay using Western blotting for a downstream substrate.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of lysis.
-
Allow cells to attach and grow overnight.
-
Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations for all samples.
-
Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the off-target kinase overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein of the substrate and a loading control (e.g., GAPDH, β-actin).
-
Visualizations
Technical Support Center: Overcoming In Vitro Resistance to TAS-103
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the dual topoisomerase I and II inhibitor, TAS-103, in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAS-103?
TAS-103 is a novel anticancer agent that functions as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1] Its primary mechanism involves stabilizing the cleavable complexes formed between these enzymes and DNA.[1] This stabilization prevents the re-ligation of DNA strands, leading to an accumulation of DNA strand breaks, inhibition of DNA synthesis, and ultimately, cell cycle arrest in the S-G2/M phase and apoptosis.[1]
Q2: My cancer cell line shows reduced sensitivity to TAS-103. What are the common mechanisms of resistance?
Several mechanisms can contribute to reduced sensitivity to TAS-103 in vitro:
-
Alterations in Topoisomerase Enzymes:
-
Drug Efflux and Metabolism:
-
While TAS-103 appears to be less susceptible to common multidrug resistance (MDR) mechanisms mediated by P-glycoprotein (P-gp), multidrug resistance protein (MRP), and lung resistance protein (LRP), cellular detoxification pathways may still play a role.[1]
-
-
DNA Damage Response and Repair:
-
Increased MGMT Expression: Elevated levels of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein, have been correlated with decreased sensitivity to TAS-103.
-
Altered γ-GCS Activity: Changes in the activity of gamma-glutamylcysteine synthetase (γ-GCS), an enzyme involved in glutathione synthesis and cellular detoxification, can also influence TAS-103 efficacy.
-
Q3: Are there any known combination therapies that can overcome TAS-103 resistance?
Yes, combination therapy has shown promise in enhancing the efficacy of TAS-103. The simultaneous use of TAS-103 and cisplatin has demonstrated a supra-additive (synergistic) cytotoxic effect in small-cell lung cancer cell lines.[2] This suggests that cisplatin-based combinations could be a viable strategy to overcome resistance or enhance the therapeutic window of TAS-103.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with TAS-103.
| Problem | Possible Cause | Suggested Solution |
| Decreased cell death observed with TAS-103 treatment over time. | Development of acquired resistance. | 1. Verify Topoisomerase Expression: Use Western blotting to check for changes in Topo I and Topo II protein levels. 2. Sequence TOP1 Gene: Analyze the TOP1 gene for mutations that may confer resistance. 3. Assess DNA Repair Protein Levels: Evaluate the expression of MGMT and γ-GCS. 4. Consider Combination Therapy: Co-administer TAS-103 with cisplatin to assess for synergistic effects. |
| High variability in cell viability assay results. | Inconsistent experimental conditions or assay-related issues. | 1. Optimize Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well. 2. Standardize Drug Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Review Assay Protocol: Refer to the detailed MTT assay protocol below to ensure all steps are performed correctly. |
| Unexpectedly low cytotoxicity even in sensitive cell lines. | Drug stability or cellular uptake issues. | 1. Check Drug Integrity: Ensure proper storage and handling of the TAS-103 stock solution. 2. Evaluate Drug Accumulation: While less common for TAS-103, consider performing drug uptake assays if resistance is suspected to be related to efflux. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of TAS-103 Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| P388 | Leukemia | 0.0030 |
| L1210 | Leukemia | 0.0048 |
| KB | Nasopharyngeal | 0.019 |
| A549 | Lung | 0.023 |
| HT-29 | Colon | 0.038 |
| HCT-15 | Colon | 0.041 |
| St-4 | Gastric | 0.028 |
| PC-7 | Lung | 0.23 |
Data adapted from Aoyagi et al., 1998.[1]
Table 2: Synergistic Effect of TAS-103 and Cisplatin in SBC-3 Human Small-Cell Lung Cancer Cells
| Drug Combination | Concentration Range for Synergy | Effect |
| TAS-103 + Cisplatin (Simultaneous) | TAS-103: 7-10 nM, Cisplatin: 200-400 nM | Supra-additive (Synergistic) |
| TAS-103 + Cisplatin (Sequential) | Not Applicable | Additive |
Data adapted from Kano et al., 1999.[2]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of TAS-103 on cancer cell lines.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of TAS-103 in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve TAS-103).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot for Topoisomerase I/II and MGMT/γ-GCS Expression
This protocol allows for the detection of protein expression levels.
-
Protein Extraction:
-
Treat cells with TAS-103 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Topo I, Topo II, MGMT, γ-GCS, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
DNA Relaxation Assay
This assay measures the catalytic activity of Topoisomerase I and II.
-
Reaction Setup:
-
In a microcentrifuge tube, combine reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and purified Topoisomerase I or II enzyme.
-
For inhibitor studies, pre-incubate the enzyme with TAS-103 before adding the DNA.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.
-
-
Visualization:
-
Visualize the DNA bands under UV light and capture an image. The conversion of supercoiled DNA to relaxed DNA indicates enzyme activity.
-
siRNA Knockdown of MGMT or γ-GCS
This protocol is for transiently silencing the expression of target genes.
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
-
Transfection Complex Preparation:
-
In separate tubes, dilute the siRNA (targeting MGMT, γ-GCS, or a non-targeting control) and a transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection:
-
Add the transfection complexes to the cells in fresh serum-free or complete medium.
-
Incubate for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
Replace the transfection medium with fresh complete growth medium.
-
Incubate for 48-72 hours to allow for gene knockdown.
-
-
Verification of Knockdown:
-
Harvest the cells and perform Western blotting or qRT-PCR to confirm the reduction in target protein or mRNA expression.
-
Proceed with TAS-103 treatment and cell viability assays to assess the effect of gene silencing on drug sensitivity.
-
Visualizations
Caption: Mechanisms of action and resistance to TAS-103.
Caption: Experimental workflow for evaluating TAS-103 and cisplatin synergy.
References
- 1. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination effects of TAS-103, a novel dual topoisomerase I and II inhibitor, with other anticancer agents on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Drug-Induced Myelosuppression in Animal Models
Disclaimer: There is currently no publicly available information to suggest that TP0628103, a preclinical selective MMP-7 inhibitor, induces myelosuppression. The following guide provides general strategies and protocols for managing drug-induced myelosuppression in animal models and is intended to serve as a resource for researchers investigating the potential side effects of novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is myelosuppression and why is it a concern during drug development?
Myelosuppression, also known as bone marrow suppression, is a condition characterized by a decrease in the bone marrow's ability to produce blood cells, including red blood cells (anemia), white blood cells (leukopenia/neutropenia), and platelets (thrombocytopenia).[1][2][3][4] It is a common and serious side effect of many drugs, particularly chemotherapy agents, and can lead to life-threatening complications such as infection and bleeding.[1] Assessing and managing myelosuppression is a critical component of preclinical safety and toxicology studies.
Q2: What are the common animal models for studying drug-induced myelosuppression?
The most common animal models for evaluating drug-induced myelosuppression are mice and ferrets. Mouse models, particularly using strains like C57BL/6 or BDF1, are frequently used for initial screening due to their cost-effectiveness and ease of handling. Ferrets are often used in more advanced evaluations as their hematological response can be monitored in the same animal over a longer period.
Q3: What are the key parameters to monitor for assessing myelosuppression?
The primary parameters to monitor include:
-
Complete Blood Counts (CBCs): This is the most critical assessment and includes quantification of white blood cells (WBCs), red blood cells (RBCs), platelets (PLTs), and absolute neutrophil counts (ANC).
-
Bone Marrow Analysis: Cellularity of the bone marrow can be assessed through histology. More detailed analysis can be performed using colony-forming unit (CFU) assays to evaluate the proliferation of hematopoietic progenitor cells.
-
Body Weight and Clinical Signs: Monitoring for changes in body weight, appetite, and overall clinical condition is important for assessing the general health of the animals.
-
Spleen and Thymus Weight: Changes in the weight of these lymphoid organs can also be indicative of immunosuppressive effects.
Q4: When is the typical onset and duration of drug-induced neutropenia in animal models?
The timing of the neutrophil nadir (the lowest point of the neutrophil count) can vary depending on the drug. For many injectable chemotherapy drugs, the nadir is often observed around 7 days after administration. However, some drugs can cause delayed neutropenia, occurring 2 or more weeks after treatment. It is crucial to establish the time course of myelosuppression for each new compound being tested.
Troubleshooting Guides
Issue 1: Unexpectedly severe myelosuppression or mortality in study animals.
-
Possible Cause: The dose of the investigational drug may be too high.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of the compound in subsequent cohorts. A 20% dose reduction is a common starting point for agents that cause severe neutropenia.
-
Staggered Dosing: In multi-dose studies, consider increasing the interval between doses to allow for bone marrow recovery.
-
Supportive Care: Implement supportive care measures as outlined in the experimental protocols below.
-
Issue 2: High variability in hematological parameters between animals in the same treatment group.
-
Possible Cause: Inconsistent drug administration, underlying health issues in some animals, or technical variability in blood collection or analysis.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all personnel are thoroughly trained on proper drug administration, blood collection, and sample handling techniques.
-
Health Screening: Perform a thorough health screen of all animals before study initiation to exclude any with pre-existing conditions.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Issue 3: Difficulty in interpreting the significance of observed myelosuppression.
-
Possible Cause: Lack of appropriate control groups or historical data.
-
Troubleshooting Steps:
-
Concurrent Controls: Always include a vehicle-treated control group in your study design.
-
Positive Controls: Including a positive control group treated with a drug known to cause myelosuppression (e.g., cyclophosphamide) can provide a benchmark for comparison.
-
Historical Data: Establish a baseline of normal hematological values for the specific strain and age of animals being used in your laboratory.
-
Experimental Protocols
Protocol 1: General Murine Model of Drug-Induced Myelosuppression
This protocol provides a framework for assessing the myelosuppressive potential of a novel compound.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or BDF1
-
Age: 8-10 weeks
-
Sex: Female or male (consistency is key)
2. Experimental Groups:
-
Group 1: Vehicle Control (e.g., saline, PBS, or the specific vehicle for the test compound)
-
Group 2: Test Compound (Low Dose)
-
Group 3: Test Compound (Mid Dose)
-
Group 4: Test Compound (High Dose)
-
Group 5 (Optional): Positive Control (e.g., Cyclophosphamide at 25-50 mg/kg for 10 days).
3. Drug Administration:
-
Route: Intraperitoneal (IP), intravenous (IV), or oral (PO), depending on the compound's properties.
-
Frequency: Single dose or multiple doses over a specified period.
4. Monitoring and Sample Collection:
-
Blood Collection: Collect peripheral blood (e.g., via tail vein or retro-orbital sinus) at baseline (Day 0) and at multiple time points post-treatment (e.g., Days 2, 4, 7, 14, and 21) to capture the nadir and recovery.
-
CBC Analysis: Analyze blood samples for WBC, RBC, PLT, and differential counts using an automated hematology analyzer.
-
Bone Marrow Collection: At the end of the study, euthanize animals and collect femur and tibia for bone marrow cell isolation and analysis (e.g., CFU assay).
5. Supportive Care for Severe Myelosuppression:
-
If animals develop severe neutropenia (e.g., ANC < 1000 cells/µL in dogs, with similar thresholds often applied in research models), prophylactic antibiotics may be administered to prevent sepsis.
-
Hospitalization with intravenous fluids and broad-spectrum antibiotics may be necessary for febrile or systemically unwell animals.
Protocol 2: Murine Colony-Forming Unit (CFU-C) Assay
This assay is used to assess the effect of a drug on hematopoietic progenitor cells.
1. Bone Marrow Harvest:
-
Euthanize mice and aseptically collect femurs and tibias.
-
Flush the bone marrow cavity with appropriate media (e.g., Iscove's Modified Dulbecco's Medium).
-
Create a single-cell suspension by passing the marrow through a fine-gauge needle.
2. Cell Plating:
-
Count the bone marrow cells and plate them at a specific density (e.g., 1 x 10^5 cells/mL) in a semi-solid methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO).
3. Incubation and Colony Counting:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Count the number of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope.
4. Data Analysis:
-
Compare the number of colonies in the drug-treated groups to the vehicle control group to determine the inhibitory effect of the compound on hematopoietic progenitors.
Data Presentation
Table 1: Example of Hematological Data Summary for a Myelosuppression Study
| Treatment Group | Day 4 Neutrophil Count (x 10^3/µL) | % Decrease from Baseline | Day 7 Platelet Count (x 10^3/µL) | % Decrease from Baseline |
| Vehicle Control | 8.5 ± 1.2 | 2% | 950 ± 150 | 5% |
| Compound X (Low) | 6.2 ± 0.9 | 28% | 800 ± 120 | 20% |
| Compound X (Mid) | 3.1 ± 0.5 | 64% (Moderate) | 550 ± 90 | 47% |
| Compound X (High) | 1.5 ± 0.3 | 82% (Marked) | 300 ± 60 | 71% |
| Positive Control | 2.5 ± 0.4 | 71% (Marked) | 450 ± 80 | 58% |
Data are presented as mean ± standard deviation. Myelosuppression can be categorized based on the percentage decrease in neutrophil counts: <35% (minimal), 35-65% (moderate), and >65% (marked).
Visualizations
Caption: Experimental workflow for assessing drug-induced myelosuppression.
References
impact of exposure time on TAS-103 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAS-103. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAS-103?
A1: TAS-103 is a novel anti-cancer agent that functions as a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II). Its primary mechanism involves stabilizing the cleavable complexes formed between these enzymes and DNA. This action leads to the inhibition of DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Q2: How does exposure time affect the cytotoxic activity of TAS-103?
A2: The cytotoxicity of TAS-103 is dependent on both the drug concentration and the duration of exposure. However, studies have shown that the potentiation of cytotoxicity with increased exposure time is modest. For instance, increasing the exposure time from 2 hours to 24 hours resulted in a 3- to 5-fold increase in cytotoxicity, indicating a relatively weak dependence on the duration of exposure.
Q3: Which phase of the cell cycle is most sensitive to TAS-103?
A3: The cytotoxic effects of TAS-103 are most pronounced in cells that are in the S-phase of the cell cycle. The drug induces an accumulation of cells in the S and G2/M phases.
Q4: Is TAS-103 active against multidrug-resistant (MDR) cell lines?
A4: Yes, cell lines with P-Glycoprotein (P-gp)-mediated multidrug resistance do not show cross-resistance to TAS-103.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results (e.g., MTT assay).
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform number of viable cells are seeded into each well. Perform a cell count and viability assessment (e.g., using trypan blue) before plating. Create a cell suspension of the desired concentration and mix thoroughly before and during plating to prevent cell settling.
-
-
Possible Cause 2: Variation in drug exposure time.
-
Solution: Standardize the incubation time with TAS-103 across all plates and experiments. Use a multichannel pipette for simultaneous drug addition to multiple wells to minimize timing differences.
-
-
Possible Cause 3: Interference with MTT assay reagents.
-
Solution: Phenol red in the culture medium can affect the absorbance readings. If high background is observed, consider using a phenol red-free medium for the duration of the assay. Also, ensure complete solubilization of the formazan crystals before reading the plate.
-
Issue 2: Unexpectedly low cytotoxicity observed.
-
Possible Cause 1: Suboptimal drug concentration or exposure time.
-
Solution: While TAS-103's activity is not strongly dependent on exposure time, a minimum duration is still necessary. For initial experiments, a 24-hour exposure is a reasonable starting point. Perform a dose-response experiment with a wide range of TAS-103 concentrations to determine the optimal IC50 for your specific cell line.
-
-
Possible Cause 2: Low proportion of cells in S-phase.
-
Solution: Since TAS-103 is most effective against S-phase cells, its apparent cytotoxicity will be lower in a slowly dividing or quiescent cell population. Consider synchronizing the cells to enrich for the S-phase population before drug treatment to observe the maximal effect.
-
-
Possible Cause 3: Drug degradation.
-
Solution: Prepare fresh dilutions of TAS-103 from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 3: Difficulty interpreting cell cycle analysis data (flow cytometry).
-
Possible Cause 1: Cell clumping.
-
Solution: Ensure a single-cell suspension is obtained before and after fixation. Pass the cell suspension through a cell strainer or gently pipette to break up clumps.
-
-
Possible Cause 2: Inadequate fixation and permeabilization.
-
Solution: Use cold ethanol and add it dropwise to the cell pellet while vortexing gently to prevent clumping. Ensure complete permeabilization for proper staining of the DNA.
-
-
Possible Cause 3: RNA staining.
-
Solution: If using a DNA dye that also binds to RNA (e.g., Propidium Iodide), treat the cells with RNase to ensure that the fluorescence signal is specific to the DNA content.
-
Data Presentation
Table 1: Illustrative Example of the Impact of Exposure Time on the IC50 of TAS-103 in a Representative Cancer Cell Line.
| Exposure Time (hours) | IC50 (µM) | Fold Change from 2h |
| 2 | 1.5 | 1.0 |
| 8 | 0.8 | 1.9 |
| 24 | 0.4 | 3.8 |
Note: This table is an illustrative example based on the reported 3- to 5-fold increase in cytotoxicity with a 24-hour exposure compared to a 2-hour exposure. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of TAS-103 Cytotoxicity using MTT Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of TAS-103 in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the TAS-103 dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubate for the desired exposure times (e.g., 2, 8, 24 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the desired concentrations of TAS-103 for the chosen exposure time.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
reducing experimental variability with TP0628103
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of TP0628103 in your experiments. Below you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help minimize experimental variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of EGFR, this compound blocks the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival in EGFR-dependent cell lines.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, further dilute the DMSO stock solution in a serum-free medium before adding to the final culture medium. The final DMSO concentration in the cell culture should be kept below 0.1% to minimize solvent-induced toxicity.
Q3: I am observing high variability in my cell viability assay results. What could be the cause?
A3: High variability in cell-based assays can arise from several factors.[1] Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the time of treatment.[1] Inconsistent incubation times and edge effects in multi-well plates can also contribute to variability. To mitigate edge effects, it is recommended to not use the outer wells of the plate for experimental samples and instead fill them with a sterile buffer or medium. Finally, ensure that the this compound stock solution is properly dissolved and vortexed before each use to ensure a homogenous concentration.
Q4: My IC50 value for this compound is different from the value reported in the technical data sheet. Why might this be?
A4: Discrepancies in IC50 values can be attributed to differences in experimental conditions. Factors such as cell line identity and passage number, seeding density, serum concentration in the culture medium, and the duration of compound exposure can all influence the apparent potency of the inhibitor. We recommend carefully controlling these parameters and using a consistent protocol to ensure reproducibility.
Q5: I am observing significant off-target effects. What can I do to minimize them?
A5: Off-target effects can occur, especially at higher concentrations of the inhibitor.[2] To minimize these, it is crucial to perform a dose-response experiment to determine the optimal concentration range that provides maximal target inhibition with minimal toxicity.[2] Additionally, consider using a secondary, structurally unrelated inhibitor for the same target or genetic approaches like siRNA or CRISPR to validate the observed phenotype.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Results Between Experiments | Cell passage number is too high, leading to phenotypic drift. | Use cells within a consistent and low passage number range for all experiments. |
| Variability in reagent preparation. | Prepare fresh dilutions of this compound from a single, validated stock solution for each experiment. | |
| Low Potency or No Effect | Incorrect storage or handling of the compound leading to degradation. | Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. |
| Cell line is not dependent on the EGFR signaling pathway. | Confirm the expression and activation of EGFR in your cell line using Western blotting or other methods. | |
| High Background Signal in Assays | Interference from the compound itself (e.g., autofluorescence). | Run parallel control experiments with the compound in the absence of cells or key reagents to assess for assay interference.[3] |
| Unexpected Cellular Phenotype | Off-target effects of the compound. | Perform a dose-response curve and use the lowest effective concentration. Validate findings with a secondary inhibitor or genetic knockdown.[2] |
| Contamination of cell culture (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in a serum-free medium. Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of EGFR Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum starve the cells overnight.
-
Compound Incubation: Treat the cells with varying concentrations of this compound for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Signaling Pathway and Experimental Workflow
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Lifitegrast | C29H24Cl2N2O7S | CID 11965427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | C56H103N9O39 | CID 71853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Toluenesulfonate | C7H7O3S- | CID 85570 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: TAS-103 Protocol Refinement for Specific Cancer Types
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with TAS-103.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TAS-103?
A1: TAS-103 is a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II).[1][2] It stabilizes the cleavable complexes of these enzymes with DNA, leading to DNA damage and subsequent cell cycle arrest and apoptosis.[1] Its inhibitory effects may be related to its ability to bind to DNA directly.[2]
Q2: In which cancer types has TAS-103 shown preclinical efficacy?
A2: TAS-103 has demonstrated in vitro and in vivo antitumor activity against a variety of human cancer cell lines and xenografts, including colorectal cancer, small cell lung cancer, and gastric cancer.[3][4][5]
Q3: Is TAS-103 effective against multidrug-resistant (MDR) cancer cells?
A3: Yes, studies have shown that the cytotoxicity of TAS-103 is not significantly affected by the presence of P-glycoprotein (Pgp), multidrug resistance protein (MRP), or lung resistance protein (LRP), which are common mechanisms of multidrug resistance.[1][2]
Q4: How does the duration of exposure to TAS-103 affect its cytotoxicity?
A4: Increasing the exposure time to TAS-103 only modestly potentiates its cytotoxic effects, suggesting that its growth-inhibitory effect is weakly dependent on the duration of exposure.[2]
Q5: What is the recommended dose for Phase II studies in patients with advanced cancer?
A5: Based on a Phase I clinical trial, a recommended dose of 130 to 160 mg/m², or 250 to 300 mg, administered intravenously over 1 hour each week for 3 weeks, has been suggested for Phase II studies.[6]
Troubleshooting Guides
| Issue | Possible Cause | Recommendation |
| Low cytotoxicity observed in vitro | 1. Suboptimal drug concentration. 2. Cell line is inherently resistant. 3. Incorrect drug exposure time. 4. Issues with the cytotoxicity assay. | 1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. 2. Verify the expression levels of Topo I and Topo II in your cell line. While TAS-103 is effective against some resistant lines, mutations in the topoisomerase enzymes can confer resistance.[1] 3. While weakly dependent, ensure a sufficient exposure time (e.g., 24-72 hours) for initial experiments. 4. Ensure proper controls are included in your assay and that the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line. |
| High variability in xenograft tumor growth | 1. Inconsistent number of cells injected. 2. Variation in tumor cell viability. 3. Differences in injection site or technique. 4. Animal health issues. | 1. Ensure accurate cell counting and resuspension before injection. 2. Use cells in the logarithmic growth phase and check viability (e.g., with trypan blue) before injection. 3. Standardize the injection site (e.g., subcutaneous flank) and technique across all animals. 4. Monitor animal health closely and exclude any animals that show signs of illness not related to tumor burden. |
| Difficulty in detecting DNA damage | 1. Inappropriate assay for the type of damage. 2. Insufficient drug concentration or exposure time. 3. Technical issues with the assay (e.g., comet assay, γH2AX staining). | 1. TAS-103 induces DNA strand breaks. A comet assay or staining for γH2AX are appropriate methods. 2. Use a concentration known to be cytotoxic and ensure sufficient exposure time to induce detectable DNA damage. 3. For the comet assay, ensure proper cell lysis and electrophoresis conditions. For γH2AX staining, optimize antibody concentration and incubation times. |
| Unexpected cell cycle arrest profile | 1. Asynchronous cell population. 2. Incorrect staining or analysis in flow cytometry. 3. Cell line-specific effects. | 1. For some experiments, synchronizing the cells before drug treatment may be necessary to observe clear cell cycle effects. 2. Ensure proper cell fixation, RNase treatment, and propidium iodide staining. Use appropriate gating strategies during flow cytometry analysis. 3. The extent of S and G2/M arrest can vary between cell lines. |
Data Presentation
Table 1: In Vitro Cytotoxicity of TAS-103 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| SBC-3 | Small Cell Lung Cancer | ~0.01-0.1 | MTT | [3] |
| Various Tumor Cell Lines | Various | 0.0030 - 0.23 | Not Specified | [1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.005 | Not Specified | [7] |
| Lewis Lung Carcinoma | Lung Cancer | Not Specified | Not Specified | [7] |
| HeLa | Cervical Cancer | 0.04 | Not Specified | [7] |
Table 2: Combination Effects of TAS-103 with Cisplatin in SBC-3 Cells
| Drug Combination | Effect | Synergistic Concentration Range | Reference |
| TAS-103 + Cisplatin (Simultaneous) | Supra-additive | TAS-103: 7-10 nM, Cisplatin: 200-400 nM | [3] |
| TAS-103 + Cisplatin (Sequential) | Additive | Not Applicable | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of TAS-103 in a specific cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of TAS-103 in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve TAS-103).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of TAS-103 on the cell cycle distribution.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with TAS-103 at a concentration around the IC50 value for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Topoisomerase I and II DNA Relaxation Assay
Objective: To determine the inhibitory effect of TAS-103 on topoisomerase I and II activity.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I or II, and reaction buffer.
-
Drug Addition: Add varying concentrations of TAS-103 to the reaction mixtures. Include a no-drug control and a control without the enzyme.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase activity is indicated by a decrease in the amount of relaxed DNA compared to the no-drug control.
Mandatory Visualizations
Caption: Mechanism of action of TAS-103.
Caption: In vitro cytotoxicity (MTT) assay workflow.
Caption: Troubleshooting logic for low cytotoxicity.
References
- 1. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination effects of TAS-103, a novel dual topoisomerase I and II inhibitor, with other anticancer agents on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antitumor activity of TAS-103 against freshly-isolated human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Phase I clinical and pharmacogenetic study of weekly TAS-103 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Unraveling the Cellular Battle: Etoposide's Role in Lung Cancer and the Enigma of TP0628103
For researchers, scientists, and drug development professionals engaged in the fight against lung cancer, understanding the mechanisms of action and comparative efficacy of cytotoxic agents is paramount. Etoposide, a well-established chemotherapeutic, has long been a cornerstone in the treatment of lung cancer, particularly small cell lung cancer (SCLC). This guide provides a detailed overview of etoposide's effects on lung cancer cells, supported by experimental data. A comparative analysis with the entity "TP0628103" was attempted; however, extensive searches yielded no scientific data or publications related to a compound or drug with this identifier in the context of cancer research. Therefore, a direct comparison is not currently possible.
Etoposide: A Veteran in the War on Lung Cancer
Etoposide, a semi-synthetic derivative of podophyllotoxin, exerts its anticancer effects by targeting topoisomerase II, a crucial enzyme involved in DNA replication and repair.[1][2][3][4][5] By stabilizing the complex formed between topoisomerase II and DNA, etoposide leads to the accumulation of double-strand DNA breaks, ultimately triggering programmed cell death, or apoptosis, in rapidly dividing cancer cells.[1][2][3][4][5]
Mechanism of Action
Etoposide's primary mechanism involves the inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest, primarily in the S and G2 phases.[5] This targeted disruption of DNA integrity in cancer cells activates downstream signaling pathways, including the p53 tumor suppressor pathway, which further promotes apoptosis.[3][4]
The following diagram illustrates the simplified signaling pathway of etoposide-induced apoptosis:
Caption: Simplified signaling pathway of etoposide-induced apoptosis.
Efficacy in Lung Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of etoposide on various lung cancer cell lines. For instance, etoposide has been shown to induce DNA fragmentation, a hallmark of apoptosis, in small-cell lung cancer (SCLC) cell lines.[6]
The following table summarizes representative data on the cytotoxic effects of etoposide on lung cancer cell lines from a study by Davou et al. (2019).
| Cell Line | Drug | Incubation Time (hours) | IC50 (µM) |
| A549 (NSCLC) | Etoposide | 72 | 3.49[7] |
| BEAS-2B (Normal Lung) | Etoposide | 48 | 4.36[7] |
| BEAS-2B (Normal Lung) | Etoposide | 72 | 2.10[7] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The data also highlights the cytotoxic effect on normal lung cells, a common challenge in chemotherapy.[7][8]
The Search for this compound
In contrast to the wealth of information available for etoposide, a comprehensive search for "this compound" in scientific literature and clinical trial databases did not yield any relevant results pertaining to an anticancer agent or its investigation in lung cancer cells. The identifier appeared in unrelated contexts, such as a clinical trial for a schizophrenia medication (NCT05628103). This lack of data prevents any meaningful comparison with etoposide.
Experimental Protocols
For researchers aiming to replicate or build upon studies involving etoposide, detailed experimental protocols are crucial. Below are generalized methodologies for common assays used to evaluate the efficacy of anticancer drugs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate lung cancer cells (e.g., A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of etoposide (or the compound of interest) and a vehicle control for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
The following diagram outlines the workflow for a typical cell viability assay:
Caption: Experimental workflow for an MTT-based cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat lung cancer cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
Etoposide remains a significant therapeutic agent in the management of lung cancer, with a well-characterized mechanism of action centered on the induction of DNA damage and apoptosis. While the initial aim was to provide a comparative guide, the absence of any discernible scientific information on "this compound" in the context of lung cancer research makes a direct comparison infeasible at this time. The scientific community continues to explore novel therapeutic agents, and should information on this compound become available, a comparative analysis would be a valuable endeavor. For now, a thorough understanding of established drugs like etoposide is crucial for ongoing and future research in lung cancer therapeutics.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Smoking and TP53 Mutations in Lung Adenocarcinoma Patients with Targetable Mutations-The Lung Cancer Mutation Consortium (LCMC2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Antitumor Activity of Bioactive Compounds from Rapana venosa against Human Breast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Targeting Activity of Phytopharmaceutical Structural Analogs of a Natural Peptide from Trichoderma longibrachiatum and Related Peptide-Decorated Gold Nanoparticles [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. brieflands.com [brieflands.com]
A Comparative Guide to the Efficacy of TAS-103 and Camptothecin
In the landscape of oncology drug development, the targeting of DNA topoisomerase enzymes remains a cornerstone of chemotherapy. This guide provides a detailed comparison of two such agents: TAS-103, a novel dual inhibitor of topoisomerase I and II, and camptothecin, the foundational compound for a class of topoisomerase I inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by preclinical experimental data.
Mechanism of Action: A Tale of Two Topoisomerase Inhibitors
Camptothecin and its derivatives, such as irinotecan and topotecan, exert their cytotoxic effects by specifically targeting topoisomerase I . This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Camptothecins bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which, upon collision with the replication fork, are converted into lethal double-strand breaks, ultimately triggering apoptosis.
TAS-103 , on the other hand, is a unique quinoline derivative that functions as a dual inhibitor of both topoisomerase I and topoisomerase II .[1] By inhibiting both enzymes, TAS-103 induces both single and double-strand DNA breaks, leading to a broader and potentially more potent antitumor activity.[1] This dual inhibition may also offer an advantage in overcoming resistance mechanisms that can develop against single-target agents.
In Vitro Efficacy: A Quantitative Comparison
The cytotoxic potential of TAS-103 and camptothecin derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these assessments. While direct head-to-head comparisons in the same studies are limited, the available data allows for a cross-study analysis.
One study reported that the cytotoxicity of TAS-103 against various tumor cell lines, with IC50 values ranging from 0.0030 to 0.23 µM , was comparable to that of SN-38, the active metabolite of irinotecan.[2] Another study focusing on camptothecin derivatives in the human colon carcinoma HT-29 cell line demonstrated the high potency of SN-38 (IC50: 8.8 nM ) and the parent compound camptothecin (IC50: 10 nM ).[3]
| Drug/Compound | Cell Line | IC50 Value | Citation(s) |
| TAS-103 | Various | 0.0030 - 0.23 µM | [2] |
| SN-38 | HT-29 | 8.8 nM | [3] |
| Camptothecin | HT-29 | 10 nM | [3] |
| 9-Aminocamptothecin (9-AC) | HT-29 | 19 nM | [3] |
| Topotecan (TPT) | HT-29 | 33 nM | [3] |
Note: The IC50 values are from different studies and should be interpreted with consideration of the varying experimental conditions.
In Vivo Efficacy: Preclinical Xenograft Studies
Animal models, particularly human tumor xenografts in immunodeficient mice, are crucial for evaluating the in vivo efficacy of anticancer agents.
TAS-103 has demonstrated marked antitumor activity in a broad spectrum of human tumor xenografts, including those derived from lung, colon, stomach, breast, and pancreatic cancers. Notably, the efficacy of TAS-103 was reported to be generally greater than that of the camptothecin derivative irinotecan.[4]
The camptothecin analogues, irinotecan and topotecan, have also been extensively studied in preclinical xenograft models. Irinotecan has shown significant activity against advanced human tumor xenografts, and its oral administration has been found to be as effective as intravenous administration in some models.[5] Studies with topotecan have also demonstrated its ability to induce tumor growth inhibition in various pediatric solid tumor and acute lymphoblastic leukemia xenografts.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.
Caption: Camptothecin's mechanism of action.
Caption: TAS-103's dual inhibitory mechanism.
Caption: Experimental workflow for efficacy comparison.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with serial dilutions of TAS-103, camptothecin, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[6]
In Vivo Human Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the antitumor efficacy of compounds in an in vivo setting.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, TAS-103, camptothecin derivative). Administer the drugs according to a predetermined schedule (e.g., daily, weekly) and route (e.g., intravenous, oral).
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size or when the treated tumors show significant regression.
-
Data Analysis: Compare the tumor growth curves between the different treatment groups. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Topoisomerase I and II Inhibition Assays
These assays are used to confirm the mechanism of action of the compounds.
-
Topoisomerase I Relaxation Assay:
-
Incubate supercoiled plasmid DNA with purified human topoisomerase I in the presence or absence of the test compound.
-
Topoisomerase I relaxes the supercoiled DNA.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
An effective topoisomerase I inhibitor will prevent the relaxation of the supercoiled DNA.[7]
-
-
Topoisomerase II Decatenation Assay:
-
Use catenated kinetoplast DNA (kDNA) as a substrate.
-
Incubate the kDNA with purified human topoisomerase II with and without the test compound.
-
Topoisomerase II decatenates the kDNA into minicircles.
-
Separate the catenated and decatenated DNA by agarose gel electrophoresis.
-
A topoisomerase II inhibitor will prevent the decatenation of the kDNA.[7]
-
-
Cleavable Complex Assay:
-
This assay detects the stabilization of the topoisomerase-DNA covalent complex.
-
Incubate radiolabeled DNA with topoisomerase and the test compound.
-
The formation of the covalent complex is detected by the presence of a protein-linked DNA band on a denaturing polyacrylamide gel.
-
Conclusion
Both TAS-103 and camptothecin are potent inhibitors of topoisomerase enzymes with demonstrated antitumor activity. Camptothecin and its derivatives are well-established as topoisomerase I inhibitors. TAS-103 presents a novel approach with its dual inhibition of both topoisomerase I and II, which may translate to a broader spectrum of activity and the potential to overcome certain resistance mechanisms. The preclinical data, while not from direct head-to-head comparative studies, suggests that TAS-103 has a promising efficacy profile. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of TAS-103 in the treatment of human cancers.
References
- 1. In vitro antitumor activity of TAS-103 against freshly-isolated human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies of the efficacy and pharmacology of irinotecan against human colon tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Activity of TAS-103 in Combination with Cisplatin
A Comparative Guide for Researchers and Drug Development Professionals
The combination of different chemotherapeutic agents is a cornerstone of modern oncology, often leading to enhanced efficacy and overcoming drug resistance. This guide provides a comparative analysis of the synergistic effects observed when combining TAS-103, a dual inhibitor of topoisomerase I and II, with the widely used platinum-based drug, cisplatin. The data presented herein is derived from preclinical studies and is intended to inform further research and development in cancer therapy.
Comparative Efficacy of TAS-103 and Cisplatin Combination
The simultaneous administration of TAS-103 and cisplatin has demonstrated a supra-additive cytotoxic effect on human small-cell lung cancer (SCLC) cells in vitro.[1] The synergy of this combination is concentration-dependent, with optimal effects observed within specific dose ranges.
| Treatment Group | Concentration Range for Synergy | Effect on Cell Growth Inhibition | Reference |
| TAS-103 + Cisplatin (Simultaneous) | TAS-103: 7-10 nM, Cisplatin: 200-400 nM | Supra-additive (Synergistic) | [1] |
| TAS-103 + Cisplatin (Sequential) | Not Applicable | Additive | [1] |
| TAS-103 + Other Agents (Vindesine, Doxorubicin, 5-Fluorouracil, SN-38, Etoposide) | Not Applicable | Additive or Marginally Subadditive | [1] |
Experimental Protocols
A detailed understanding of the methodologies used to assess the synergistic effects is crucial for the replication and extension of these findings.
Cell Viability Assay (MTT Assay)
-
Objective: To evaluate the cytotoxic effects of TAS-103, cisplatin, and their combination on cancer cells.
-
Cell Line: Human small-cell lung cancer cell line SBC-3.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with varying concentrations of TAS-103, cisplatin, or a combination of both for a specified duration.
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will convert the MTT to formazan, which is then solubilized.
-
The absorbance of the formazan solution is measured using a microplate reader, which correlates with the number of viable cells.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each agent is determined. The interaction between the two drugs is then evaluated using isobologram analysis and the combination index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1]
Signaling Pathways and Mechanisms of Action
The synergistic interaction between TAS-103 and cisplatin can be visualized through their combined impact on critical cellular processes, ultimately leading to enhanced cancer cell death.
Figure 1. Synergistic mechanism of TAS-103 and cisplatin leading to enhanced apoptosis.
Experimental Workflow for Synergy Assessment
The process of determining the synergistic effect of a drug combination involves a structured experimental workflow.
Figure 2. A typical experimental workflow for evaluating the synergistic effects of drug combinations.
References
Overcoming Doxorubicin Resistance: A Comparative Analysis of p53-Reactivating Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of APR-246 (eprenetapopt) and Nutlin-3a, two agents targeting the p53 pathway, in their efficacy against doxorubicin-resistant cancer cell lines. This report synthesizes experimental data on their ability to re-sensitize resistant cells to doxorubicin, details the experimental methodologies, and visualizes the underlying molecular pathways.
Doxorubicin is a cornerstone of chemotherapy, but its efficacy is often limited by the development of drug resistance. A key mechanism of this resistance is the mutation or inactivation of the tumor suppressor protein p53, which plays a critical role in apoptosis. This has led to the development of therapeutic strategies aimed at reactivating mutant p53 or stabilizing wild-type p53. This guide focuses on two such agents: APR-246, a mutant p53 reactivator, and Nutlin-3a, an inhibitor of the p53-MDM2 interaction.
Comparative Efficacy in Doxorubicin-Resistant Cell Lines
APR-246 has demonstrated significant promise in overcoming doxorubicin resistance, particularly in ovarian and neuroblastoma cancer cell lines. In the doxorubicin-resistant A2780ADR ovarian cancer cell line, which exhibits an 18-fold resistance to doxorubicin, APR-246 showed synergistic effects when combined with doxorubicin[1]. While specific IC50 values for the combination in this exact cell line are not detailed in the provided search results, the strong synergy observed suggests a significant reduction in the concentration of doxorubicin required to inhibit cell growth[1][2][3]. For instance, in neuroblastoma cell lines, the combination of APR-246 with doxorubicin increased sensitivity to doxorubicin in both TP53-wild-type and mutant cells[4].
Nutlin-3a, an MDM2 inhibitor that stabilizes wild-type p53, has also been shown to enhance the cytotoxic effects of doxorubicin in various cancer cell lines. In sarcoma cell lines with wild-type TP53 and amplified MDM2, a clear synergistic effect was observed when Nutlin-3a was combined with doxorubicin[5]. In hepatocellular carcinoma cell lines, Nutlin-3a significantly enhanced the growth-inhibitory and apoptotic effects of doxorubicin, with combination index values indicating synergism. For example, in diffuse large B-cell lymphoma cells, the combination of Nutlin-3a and doxorubicin synergistically inhibited cell growth.
The following tables summarize the available quantitative data for the efficacy of doxorubicin, APR-246, and Nutlin-3a in sensitive and resistant cancer cell lines.
Table 1: IC50 Values for Doxorubicin in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | Doxorubicin Resistance Status | Doxorubicin IC50 | Reference |
| MCF-7 | Breast Cancer | Sensitive | 3.09 ± 0.03 µg/mL | [6] |
| MCF-7/ADR | Breast Cancer | Resistant | 13.2 ± 0.2 µg/mL | [6] |
| A2780 | Ovarian Cancer | Sensitive | Not specified | |
| A2780ADR | Ovarian Cancer | Resistant (18-fold) | Not specified | [1] |
Table 2: Efficacy of APR-246 in Combination with Chemotherapy
| Cell Line | Cancer Type | Combination | Effect | Reference |
| A2780ADR | Ovarian Cancer | APR-246 + Doxorubicin | Strong Synergy | [1][2][3] |
| IMR-32 (TP53-wt) | Neuroblastoma | APR-246 + Doxorubicin | Increased Doxorubicin Sensitivity | [4] |
| SK-N-BE(2)-C (TP53-mutant) | Neuroblastoma | APR-246 + Doxorubicin | Increased Doxorubicin Sensitivity | [4] |
| Primary Ovarian Cancer Cells (TP53-mutant) | Ovarian Cancer | APR-246 + Doxorubicin | Strong Synergy | [2] |
| MIA-PaCa-2 + WT-TP53 | Pancreatic Cancer | 12.5 nM APR-246 + Doxorubicin | Significant decrease in Doxorubicin IC50 | [7] |
Table 3: Efficacy of Nutlin-3a in Combination with Doxorubicin
| Cell Line | Cancer Type | Combination | Effect | Reference |
| Sarcoma Cell Lines (MDM2 amplified) | Sarcoma | Nutlin-3a + Doxorubicin | Additive or More than Additive | [5] |
| Hepatocellular Carcinoma Cell Lines | Liver Cancer | Nutlin-3a (10 µM) + Doxorubicin | Synergistic | [1] |
| DoHH2 (DLBCL) | Lymphoma | Nutlin-3a + Doxorubicin | Synergistic (CI = 0.34) | |
| MCA (DLBCL) | Lymphoma | Nutlin-3a + Doxorubicin | Synergistic (CI = 0.29) | |
| Granta.WT (MCL) | Lymphoma | Doxorubicin | IC50 = 8.01 nM | [8] |
| Granta.NutlinR (MCL) | Lymphoma | Doxorubicin | IC50 = 15.73 nM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the efficacy of APR-246 and Nutlin-3a.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7 and MCF-7/ADR) at a density of 2 x 10^4 cells/well in a 96-well plate and incubate for 16-24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment[6].
-
Drug Treatment: Treat the cells with various concentrations of doxorubicin, APR-246, Nutlin-3a, or their combinations. A vehicle control (e.g., DMSO) should be included. Incubate for the desired period (e.g., 48 or 72 hours)[6].
-
MTT Incubation: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C[9].
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Shake the plate for a few minutes to ensure complete dissolution[9].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[10].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting cell viability against drug concentration.
Note on Doxorubicin Interference: Doxorubicin's red color can interfere with the absorbance reading of the formazan product. To mitigate this, after the drug treatment period, the medium containing doxorubicin should be removed and replaced with a neutral buffer like PBS before adding the MTT reagent[11].
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the compounds of interest for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Adherent cells are detached using trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
Protocol:
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, Bax, Puma, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine relative protein expression levels.
Signaling Pathways and Mechanisms of Action
APR-246 and Nutlin-3a both function by modulating the p53 pathway, but through different mechanisms, to induce apoptosis in cancer cells.
APR-246: This compound is a prodrug that is converted to the active compound methylene quinuclidinone (MQ). MQ covalently binds to cysteine residues in mutant p53, restoring its wild-type conformation and DNA-binding ability. This reactivation of p53 leads to the transcriptional upregulation of pro-apoptotic genes such as BAX, PUMA, and NOXA. Additionally, MQ depletes intracellular glutathione, which can increase oxidative stress and further contribute to apoptosis[1][3].
Nutlin-3a: This small molecule inhibitor competitively binds to the p53-binding pocket of MDM2, an E3 ubiquitin ligase that targets p53 for degradation. By disrupting the p53-MDM2 interaction, Nutlin-3a stabilizes and activates wild-type p53. This leads to the accumulation of p53 and the subsequent transactivation of its target genes involved in cell cycle arrest and apoptosis[5]. In cells with mutant p53, Nutlin-3a can still enhance the cytotoxicity of chemotherapeutic agents through p53-independent mechanisms, such as the activation of E2F1 and p73[12].
The following diagrams illustrate the proposed signaling pathways.
Caption: APR-246 restores wild-type p53 function to induce apoptosis.
Caption: Nutlin-3a stabilizes p53 to promote apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Strong synergy with APR-246 and DNA-damaging drugs in primary cancer cells from patients with TP53 mutant High-Grade Serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Resistance to Inhibitors of the Human Double Minute-2 E3 Ligase is Mediated by Point Mutations of p53, but can be Overcome with the p53 Targeting Agent RITA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Dual Topoisomerase Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Dual inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II) represent a promising class of anticancer agents. By targeting both enzymes, these compounds can potentially offer a broader spectrum of activity, overcome resistance mechanisms associated with single-agent therapies, and may provide a superior therapeutic window. This guide provides a comparative analysis of prominent dual topoisomerase inhibitors, supported by experimental data, detailed methodologies for their evaluation, and visualizations of key cellular pathways and workflows.
Introduction to Dual Topoisomerase Inhibition
DNA topoisomerases are essential nuclear enzymes that resolve topological challenges during DNA replication, transcription, and chromosome segregation.[1] Topo I creates transient single-strand breaks to relax DNA supercoiling, while Topo II introduces temporary double-strand breaks to decatenate intertwined DNA duplexes.[1] Both enzymes are validated targets for cancer chemotherapy. Inhibitors that trap the enzyme-DNA cleavage complexes are known as "poisons," leading to the accumulation of DNA strand breaks and subsequent cell death.[1]
The rationale for developing dual Topo I/II inhibitors is multifaceted. Tumors can develop resistance to single topoisomerase inhibitors by downregulating the target enzyme; in such cases, a dual inhibitor could retain efficacy by acting on the other topoisomerase.[1] Furthermore, a single molecule targeting both enzymes may offer a more favorable toxicity profile compared to combination therapies of two separate inhibitors.[1]
Comparative Analysis of Dual Topoisomerase Inhibitors
Several classes of compounds have been identified as dual Topo I/II inhibitors. These can be broadly categorized as DNA intercalators, hybrid molecules, and compounds that recognize structural motifs common to both enzymes.[2] This section presents a comparative overview of some notable dual inhibitors.
Data on Inhibitory Potency
The following tables summarize the inhibitory activities of selected dual topoisomerase inhibitors against their respective enzymes and various cancer cell lines. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Enzymatic Inhibitory Activity of Dual Topoisomerase Inhibitors
| Compound | Topoisomerase I IC50 (µM) | Topoisomerase II IC50 (µM) | Reference |
| TAS-103 | Less active than Camptothecin | Equipotent to Etoposide | [3] |
| BN 80927 | Inhibitory activity confirmed | Inhibitory activity confirmed | [4] |
| Doxorubicin | 0.8 | 2.67 | [5] |
| Compound 3 (from Reynoutria japonica) | 4 | 0.54 | [6] |
| Compound 7 (from Reynoutria japonica) | Inhibitory | 3 | [6] |
Note: Specific IC50 values for TAS-103 and BN 80927 against the enzymes were not explicitly stated in the abstracts of the cited literature.
Table 2: Cytotoxic Activity of Dual Topoisomerase Inhibitors Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| TAS-103 | Various human cancer cell lines | 0.0030 - 0.23 | [7][8] |
| BN 80927 | HT29, SKOV-3, DU145, MCF7 | Pronounced cytotoxicity | [4] |
| Compound 4 (from Ulmus davidiana) | A549 (Lung) | >10 | [9] |
| Compound 19 (from Ulmus davidiana) | A549 (Lung) | >10 | [9] |
Signaling Pathways Targeted by Dual Topoisomerase Inhibitors
The cytotoxic effects of dual topoisomerase inhibitors are primarily mediated through the induction of DNA damage, which in turn activates cellular stress responses leading to apoptosis. The stabilization of topoisomerase-DNA cleavage complexes by these inhibitors results in the formation of single and double-strand DNA breaks. These breaks are recognized by sensor proteins such as ATM and DNA-PK, which initiate a signaling cascade involving checkpoint kinases like Chk2 and the tumor suppressor p53.[10] This ultimately leads to the activation of caspases and the execution of apoptosis.[10]
Caption: Signaling pathway of dual topoisomerase inhibitors.
Experimental Protocols for Inhibitor Evaluation
The following are detailed methodologies for key in vitro assays used to characterize the activity of dual topoisomerase inhibitors.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM spermidine)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Nuclease-free water
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1x TAE or TBE buffer
-
DNA stain (e.g., ethidium bromide)
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Protocol:
-
On ice, prepare reaction mixtures in microcentrifuge tubes containing 10x Topo I Assay Buffer, supercoiled plasmid DNA (final concentration ~10-20 ng/µL), and varying concentrations of the test compound.
-
Add nuclease-free water to reach the final reaction volume (e.g., 20 µL).
-
Initiate the reaction by adding a predetermined amount of Topoisomerase I enzyme (typically 1 unit, the amount required to fully relax the DNA substrate under control conditions).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel prepared in 1x TAE or TBE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Data Analysis: Inhibition is observed as a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the enzyme-only control. The IC50 value is the concentration of the inhibitor that reduces the enzyme's relaxation activity by 50%.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by Topo II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
Test compound
-
Nuclease-free water
-
Stop solution/loading dye
-
Agarose
-
1x TAE or TBE buffer
-
DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Protocol:
-
On ice, prepare reaction mixtures in microcentrifuge tubes containing 10x Topo II Assay Buffer, kDNA (final concentration ~10-20 ng/µL), ATP (final concentration 1 mM), and varying concentrations of the test compound.
-
Add nuclease-free water to the final reaction volume (e.g., 20 µL).
-
Start the reaction by adding a defined amount of Topoisomerase II enzyme (typically 1 unit, the amount required to fully decatenate the kDNA substrate).
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis.
-
Stain the gel and visualize the DNA bands.
-
Data Analysis: In the absence of an inhibitor, Topo II will decatenate the kDNA, which will migrate into the gel as minicircles. Inhibition is indicated by a dose-dependent decrease in the intensity of the decatenated minicircle bands and the retention of the kDNA network in the loading well. The IC50 is the inhibitor concentration that reduces decatenation activity by 50%.
Experimental Workflow for Inhibitor Screening and Characterization
The evaluation of a potential dual topoisomerase inhibitor typically follows a multi-step process, from initial screening to in-depth mechanistic studies.
Caption: Workflow for dual topoisomerase inhibitor evaluation.
Conclusion
Dual topoisomerase I and II inhibitors hold significant promise as next-generation anticancer therapeutics. Their ability to target two essential enzymes simultaneously may lead to improved efficacy and a reduced likelihood of drug resistance. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this exciting field. Further head-to-head comparative studies under standardized conditions will be crucial for the definitive ranking of these compounds and for advancing the most promising candidates into clinical development.
References
- 1. The dual topoisomerase inhibitor, BN 80927, is highly potent against cell proliferation and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. DNA topoisomerases as targets for the anticancer drug TAS-103: primary cellular target and DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BN 80927: a novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
TAS-103: A Favorable Cross-Resistance Profile Against Common Chemotherapeutics
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide on the cross-resistance profile of TAS-103, a novel dual inhibitor of topoisomerase I and II. This guide provides an objective analysis of TAS-103's performance against various chemotherapy-resistant cancer cell lines, supported by preclinical experimental data. The findings suggest that TAS-103 maintains its cytotoxic activity in the face of several common mechanisms of drug resistance, positioning it as a promising candidate for the treatment of refractory cancers.
TAS-103 distinguishes itself by its ability to circumvent resistance mediated by key ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp), multidrug resistance-associated protein (MRP), and lung resistance protein (LRP).[1] Furthermore, extensive in vitro studies have demonstrated a lack of cross-resistance with platinum-based agents like cisplatin and antimetabolites such as 5-fluorouracil (5-FU).[2] However, a notable cross-resistance is observed in a camptothecin-resistant cell line harboring a mutation in the topoisomerase I enzyme.[1][2] Additionally, cell lines with decreased expression of topoisomerase II have shown slight cross-resistance to TAS-103.[2]
Comparative Efficacy of TAS-103 in Chemoresistant Cell Lines
The following table summarizes the in vitro cross-resistance profile of TAS-103 in comparison to other established chemotherapeutic agents. The data is compiled from preclinical studies and highlights the retained activity of TAS-103 in cell lines resistant to other drugs.
| Cell Line Resistance Mechanism | Resistant Cell Line(s) | TAS-103 Activity | Cross-Resistance with Other Agents |
| P-glycoprotein (P-gp) Overexpression | Human multidrug-resistant cell lines | No cross-resistance [1] | High resistance to taxanes, anthracyclines, vinca alkaloids |
| Multidrug Resistance-Associated Protein (MRP) Overexpression | Human multidrug-resistant cell lines | No cross-resistance [1] | Resistance to anthracyclines, etoposide, vinca alkaloids |
| Lung Resistance Protein (LRP) Overexpression | Human multidrug-resistant cell lines | No cross-resistance [1] | Resistance to anthracyclines, taxanes, platinum compounds |
| Cisplatin Resistance | CDDP-resistant cell lines | No cross-resistance [2] | Resistance to platinum-based compounds |
| 5-Fluorouracil Resistance | 5-FU-resistant cell lines | No cross-resistance [2] | Resistance to antimetabolite drugs |
| Topoisomerase I Mutation | Camptothecin-resistant cell line (PC-7/CPT) | Cross-resistance observed [2] | High resistance to camptothecin and its derivatives |
| Decreased Topoisomerase I Expression | P388/CPT, HT-29/CPT, St-4/CPT | No change in sensitivity [2] | Variable resistance to topoisomerase I inhibitors |
| Decreased Topoisomerase II Expression | KB/VM4, HT-29/Etp | Slight cross-resistance [2] | Resistance to etoposide, doxorubicin, and other topoisomerase II inhibitors |
Experimental Protocols
The data presented in this guide are based on standard in vitro cytotoxicity assays designed to determine the concentration of a drug that inhibits 50% of cancer cell growth (IC50).
Cell Lines and Culture
A panel of human cancer cell lines, including both parental (sensitive) and drug-resistant sublines, were utilized in these studies. The resistant sublines were developed by continuous exposure to escalating concentrations of a specific chemotherapeutic agent. All cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay
The cytotoxic effects of TAS-103 and other chemotherapeutic agents were determined using a tetrazolium-based colorimetric assay (MTT assay) or a sulforhodamine B (SRB) assay. The general workflow for these experiments is as follows:
-
Cell Seeding: Cancer cells were seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
-
Drug Exposure: The cells were then exposed to a range of concentrations of TAS-103 or other chemotherapeutic agents for a specified period, typically 48 to 72 hours.
-
Cell Viability Assessment: After the drug exposure period, the percentage of viable cells was determined.
-
For MTT assay: The medium was replaced with a solution containing MTT, which is converted by viable cells into a colored formazan product. The absorbance of the dissolved formazan was measured using a microplate reader.
-
For SRB assay: The cells were fixed with trichloroacetic acid, and the total cellular protein was stained with SRB dye. The absorbance of the solubilized dye was measured.
-
-
IC50 Determination: The IC50 values were calculated from the dose-response curves generated from the absorbance data. The resistance factor (RF) was calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Mechanism of Action and Overcoming Resistance
TAS-103's unique dual-inhibitory action on both topoisomerase I and II is believed to be the primary reason for its favorable cross-resistance profile. By targeting two essential enzymes involved in DNA replication and repair, TAS-103 can induce catastrophic DNA damage, leading to cell cycle arrest and apoptosis. This dual-targeting strategy may be more difficult for cancer cells to develop resistance to compared to agents that target a single pathway.
Caption: Dual inhibitory mechanism of TAS-103 on Topoisomerase I and II, bypassing P-gp efflux.
The diagram above illustrates how TAS-103 inhibits both topoisomerase I and II, leading to DNA damage and apoptosis. Crucially, it is not a substrate for the P-glycoprotein efflux pump, a common mechanism of multidrug resistance.
Experimental Workflow for Cross-Resistance Studies
The following diagram outlines a typical workflow for evaluating the cross-resistance profile of a new chemical entity like TAS-103.
Caption: General workflow for in vitro cross-resistance assessment.
This standardized process ensures the reliable and reproducible evaluation of a compound's efficacy across different resistant cancer cell populations. The compelling preclinical data on TAS-103's ability to overcome multiple common resistance mechanisms warrants further investigation in clinical settings.
References
- 1. Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming TP0628103 Activity in 3D Cell Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TP0628103, a novel and potent Matrix Metalloproteinase-7 (MMP-7) inhibitor, and its potential efficacy in advanced 3D cell culture models. While direct experimental data for this compound in 3D systems is not yet publicly available, this document extrapolates its expected performance based on its high potency and selectivity, in comparison to other known MMP inhibitors that have been evaluated in 3D environments.
Introduction to this compound and MMP-7 Inhibition in 3D Models
This compound has been identified as a highly potent and selective inhibitor of MMP-7, an enzyme implicated in the degradation of extracellular matrix (ECM) components.[1][2] This function is critical in pathological processes such as cancer cell invasion and fibrosis, making MMP-7 a key therapeutic target.[1] 3D cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery as they more accurately mimic the complex in vivo tumor microenvironment, including cell-cell and cell-ECM interactions, compared to traditional 2D cultures. Therefore, evaluating the activity of MMP-7 inhibitors like this compound in these sophisticated models is crucial for predicting their clinical efficacy.
Comparative Analysis of MMP-7 Inhibitors
The following table summarizes the biochemical potency and selectivity of this compound in comparison to other commercially available MMP inhibitors. The high potency (low IC50 value) and selectivity of this compound suggest it may offer a more targeted therapeutic effect with potentially fewer off-target effects.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | MMP-7 | 0.17 | Highly selective for MMP-7. |
| Marimastat | Broad-spectrum MMP inhibitor | Varies by MMP | Inhibits multiple MMPs. |
| GM 6001 | Broad-spectrum MMP inhibitor | Varies by MMP | Inhibits multiple MMPs. |
| Actinonin | MMP-7 and other MMPs | Varies by MMP | Selective, but also inhibits other MMPs. |
| MMP Inhibitor II | MMP-7 | Varies | Profiled as a selective MMP-7 inhibitor. |
| MMP Inhibitor III | MMP-7 | Varies | Profiled as a selective MMP-7 inhibitor. |
Expected Performance of this compound in 3D Cell Culture Models
Based on the known role of MMP-7 in ECM degradation and tumor cell invasion, and the observed effects of other MMP inhibitors in 3D culture systems, the anticipated activities of this compound are outlined below. It is important to note that these are expected outcomes and require experimental validation.
| 3D Model Application | Expected Effect of this compound | Supporting Rationale from Analogous Studies |
| Tumor Spheroid Invasion Assay | Inhibition of cancer cell invasion from the spheroid into the surrounding matrix. | Broad-spectrum MMP inhibitors have been shown to reduce glioma spheroid invasion in collagen hydrogels. |
| ECM Degradation Assay | Reduction in the degradation of fluorescently-labeled ECM components by invasive cells. | Studies have demonstrated that MMP inhibitors can block ECM degradation by cancer cells in 3D models. |
| Fibrosis-in-a-dish Model | Attenuation of excessive ECM deposition and tissue stiffening. | MMP-7 is a known contributor to fibrotic processes; its inhibition is expected to mitigate these effects. |
| Organoid Morphogenesis Studies | Alteration of developmental processes that are dependent on ECM remodeling. | MMPs are crucial for tissue morphogenesis; selective inhibition would be expected to impact these processes. |
Experimental Protocols
Detailed methodologies for key experiments to validate the activity of this compound in 3D cell culture models are provided below.
3D Tumor Spheroid Invasion Assay
Objective: To quantify the inhibitory effect of this compound on cancer cell invasion from a tumor spheroid into a surrounding ECM.
Methodology:
-
Spheroid Formation:
-
Culture cancer cells (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer) in ultra-low attachment round-bottom 96-well plates to form uniform spheroids.
-
Incubate for 48-72 hours until spheroids of a consistent size are formed.
-
-
Embedding in ECM:
-
Prepare a cold solution of basement membrane extract (BME) or collagen I.
-
Gently transfer individual spheroids into the BME/collagen solution.
-
Dispense the spheroid-containing ECM into a 96-well plate and allow it to polymerize at 37°C.
-
-
Treatment with Inhibitor:
-
Add culture medium containing various concentrations of this compound or a vehicle control to the top of the ECM gel.
-
-
Invasion Analysis:
-
Incubate for 24-72 hours to allow for cell invasion.
-
Capture brightfield images of the spheroids at different time points.
-
Quantify the area of cell invasion extending from the spheroid core using image analysis software.
-
ECM Degradation Assay in 3D Culture
Objective: To visualize and quantify the ability of this compound to inhibit ECM degradation by cancer cells in a 3D environment.
Methodology:
-
Preparation of Fluorescent ECM:
-
Coat glass-bottom plates with a thin layer of fluorescently-labeled gelatin or collagen.
-
-
Cell Seeding and Culture:
-
Seed cancer cells on top of the fluorescent ECM.
-
Allow cells to adhere and form a 3D culture or embed spheroids within a gel containing fluorescent ECM.
-
-
Inhibitor Treatment:
-
Treat the cells with different concentrations of this compound or a vehicle control.
-
-
Degradation Visualization and Quantification:
-
After a suitable incubation period (e.g., 12-24 hours), fix and stain the cells for visualization of the actin cytoskeleton and nuclei.
-
Acquire fluorescence images using a confocal microscope.
-
Areas of ECM degradation will appear as dark regions (loss of fluorescence).
-
Quantify the area of degradation per cell or per spheroid using image analysis software.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: MMP-7 signaling pathway in cancer progression.
Caption: Workflow for 3D Spheroid Invasion Assay.
References
Independent Validation of TAS-103: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data on TAS-103, a dual inhibitor of topoisomerase I (Topo I) and topoisomerase II (Topo II), with other relevant anticancer agents. The information is compiled from publicly available preclinical and early-stage clinical data to assist in the independent validation and assessment of TAS-103's potential.
Data Presentation
The following tables summarize the quantitative data from published studies on TAS-103, including its in-vitro cytotoxicity against various cancer cell lines and the results from a Phase I clinical trial.
Table 1: In-Vitro Cytotoxicity of TAS-103 Against Human Cancer Cell Lines
| Cell Line | Cancer Type | TAS-103 IC₅₀ (µM) | Comparator Agent | Comparator IC₅₀ (µM) | Reference |
| P388 | Leukemia | 0.0011 | - | - | [1] |
| KB | Nasopharyngeal | 0.0096 | - | - | [1] |
| Various Tumor Cell Lines | Various | 0.0030–0.23 | VP-16 | Much weaker than TAS-103 | [1][2] |
| Various Tumor Cell Lines | Various | 0.0030–0.23 | SN-38 | Comparable to TAS-103 | [1][2] |
| SBC-3 | Small Cell Lung Cancer | Effective | Adriamycin | Ineffective in resistant variant | |
| H69 | Small Cell Lung Cancer | Effective | Cisplatin | Ineffective in resistant variant | |
| SBC-3/ADM (P-gp expressing) | Small Cell Lung Cancer | Effective | - | - | |
| SBC-3/CDDP | Small Cell Lung Cancer | Effective | - | - | |
| H-69/VP (P-gp expressing) | Small Cell Lung Cancer | Effective | - | - |
Table 2: Phase I Clinical Trial Data of TAS-103
| Parameter | Value | Reference |
| Patient Population | 32 patients with advanced cancer | [3] |
| Dosing Schedule | Intravenously over 1 hour each week for 3 weeks | [3] |
| Dose Escalation Range | 50 to 200 mg/m² | [3] |
| Maximum Tolerated Dose (MTD) | Recommended dose for Phase II: 130 to 160 mg/m² | [3] |
| Dose-Limiting Toxicity (DLT) | Grade 3 neutropenia | [3] |
| Pharmacokinetics | Significant correlation between TAS-103 and TAS-103-G AUCs | [3] |
Table 3: Comparison with Other Dual Topoisomerase Inhibitors
| Drug | Target(s) | Development Stage | Key Findings |
| TAS-103 | Topo I & Topo II | Phase I | Broad in-vitro activity, including against drug-resistant cell lines. DLT is neutropenia.[1][3] |
| Vosoritide (formerly AG-636) | Topo I & Topo II | Preclinical | Potent dual inhibitor with activity against a range of tumor cell lines. |
| Amuvatinib (MP470) | c-MET, c-KIT, PDGFRα, Flt3, and Topo II | Phase II | Shows activity in solid tumors, particularly in combination with other agents. |
| Exatecan mesylate (DX-8951f) | Topo I | Phase III | A potent camptothecin analog with activity in various solid tumors. |
Experimental Protocols
Detailed methodologies for key experiments cited in the publications are provided below.
In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized representation based on standard MTT assay procedures. Specific parameters may have varied between individual studies.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: Cells are treated with various concentrations of TAS-103 or comparator drugs for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.[4]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells convert the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.[4]
DNA Relaxation Assay (Topoisomerase I and II Inhibition)
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase enzymes.
-
Reaction Setup: Supercoiled plasmid DNA is incubated with purified human topoisomerase I or II enzyme in a reaction buffer.[5]
-
Inhibitor Addition: TAS-103 or a known topoisomerase inhibitor is added to the reaction mixture at various concentrations.[5]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.[6]
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.[6]
-
Agarose Gel Electrophoresis: The DNA topoisomers (supercoiled and relaxed) are separated by electrophoresis on an agarose gel.[5]
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating agent like ethidium bromide. Inhibition of topoisomerase activity is indicated by a decrease in the amount of relaxed DNA compared to the control.[5]
Mandatory Visualization
Signaling Pathway of Dual Topoisomerase I & II Inhibition
The following diagram illustrates the proposed mechanism of action of TAS-103, leading to cell cycle arrest and apoptosis.
References
- 1. In vitro antitumor activity of TAS-103, a novel quinoline derivative that targets topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Antitumor Activity of TAS‐103, a Novel Quinoline Derivative That Targets Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I clinical and pharmacogenetic study of weekly TAS-103 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of action of the dual topoisomerase-I and -II inhibitor TAS-103 and activity against (multi)drug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of TP0628103
Disclaimer: The specific chemical identity of "TP0628103" could not be determined through publicly available information. This document provides essential safety and logistical guidance for the proper disposal of a generic hazardous laboratory chemical, using "this compound" as a placeholder. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) for the specific compound and adhere to their institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures for a hazardous substance like this compound, it is imperative to handle the material within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. This includes, but is not limited to, a laboratory coat, chemical-resistant gloves (such as nitrile or neoprene), and safety goggles.
Waste Segregation and Container Management
Proper segregation of chemical waste is a critical step in ensuring laboratory safety and regulatory compliance. Cross-contamination of incompatible waste streams can lead to dangerous chemical reactions. All waste containers must be in good condition, free from leaks or cracks, and kept closed except when adding waste.
Key Principles for Waste Containment:
-
Designated Containers: All waste generated from handling this compound, including contaminated consumables, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Chemical Compatibility: The material of the waste container must be compatible with the chemical properties of this compound. For instance, solutions should be stored in appropriate glass or high-density polyethylene containers with secondary containment to mitigate spills.
-
Labeling: All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date of accumulation. Chemical formulas or abbreviations are not acceptable substitutes for the full name.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the procedural steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
-
Waste Identification and Characterization: The first step in proper waste management is to determine if the waste is hazardous. As a research chemical, this compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.
-
Container Preparation: Select a suitable, chemically compatible container for the specific form of this compound waste (solid, liquid, or contaminated labware). Affix a "Hazardous Waste" label to the container before adding any waste.
-
Waste Accumulation:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, sealed container.
-
Liquid Waste: Pour liquid waste containing this compound into a compatible, sealed liquid waste container. Never dispose of chemical waste down the sink.
-
Contaminated Sharps: Dispose of any needles or blades contaminated with this compound in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Request for Waste Pickup: Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not allow hazardous waste to accumulate in the laboratory for an extended period.
Quantitative Data Summary for Disposal
| Waste Type | Container Specification | Disposal Procedure |
| Solid this compound | Sealed, labeled, chemically compatible container. | Treat as hazardous chemical waste. Arrange for pickup by the institution's EHS department. |
| Liquid this compound | Sealed, labeled, liquid waste container with secondary containment. | Do not dispose of down the drain. Collect in a designated liquid waste container for EHS pickup. |
| Contaminated Labware | Puncture-resistant container for sharps; sealed bags for other consumables. | Segregate based on material and contamination. Dispose of as hazardous waste through the EHS department. |
| Empty this compound Containers | Original container. | Triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label and dispose of the container as directed by EHS. |
Experimental Workflow for Safe Disposal
The following diagram illustrates the procedural workflow for the safe and compliant disposal of this compound.
Safeguarding Your Research: Essential Safety and Handling Protocol for TP0628103
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the novel small molecule inhibitor, TP0628103.
Given that this compound is a compound of unknown specific toxicity, it is imperative to treat it as a potent pharmacological substance. This protocol outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of all laboratory personnel. Adherence to these guidelines is critical for minimizing exposure risk and maintaining a safe research environment.
Immediate Safety and Operational Plan
A thorough risk assessment is the first step before handling any new chemical.[1][2][3][4] This involves reviewing all available information to identify potential hazards and implementing appropriate control measures.[1]
Personal Protective Equipment (PPE)
The last line of defense against chemical hazards is appropriate PPE.[5] The following table summarizes the minimum PPE requirements for handling this compound.
| PPE Category | Item | Specifications and Use Cases |
| Minimum Requirement | Lab Coat | Fire-resistant, fully buttoned to protect clothing and skin from splashes.[6] |
| Safety Glasses | ANSI Z87.1-rated with side shields for protection against flying particles.[7][8] | |
| Gloves | Disposable nitrile gloves (double-gloving recommended) for incidental contact.[7][9] Must be removed immediately after chemical contact.[7] | |
| Closed-Toe Shoes | To prevent foot injuries from spills or dropped objects.[6] | |
| For Splash Hazards | Chemical Splash Goggles | To be worn when there is a high potential for splashes, such as during solution preparation.[8] |
| Face Shield | Should be worn in addition to safety glasses or goggles when handling large volumes of liquids.[6][7][8] | |
| For Handling Powders | Respirator | An N95 or higher-rated respirator is necessary when working with the solid form of this compound outside of a containment system to prevent inhalation.[6] |
Engineering Controls
Engineering controls are the primary method for minimizing exposure to hazardous substances.
| Control | Description |
| Chemical Fume Hood | All manipulations of this compound, including weighing, dissolving, and aliquoting, should be performed within a certified chemical fume hood to minimize inhalation exposure. |
| Glove Box/Isolator | For handling highly potent or large quantities of powdered this compound, a glove box or isolator provides the highest level of containment.[10][11] |
Step-by-Step Handling and Disposal Workflow
The following diagram and procedural steps outline the complete lifecycle for handling this compound in a laboratory setting, from initial risk assessment to final disposal.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. acs.org [acs.org]
- 3. intersolia.com [intersolia.com]
- 4. kemi.se [kemi.se]
- 5. youthfilter.com [youthfilter.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. uah.edu [uah.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. escopharma.com [escopharma.com]
- 11. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
